Dimethyl 5-bromopyridine-3,4-dicarboxylate
Description
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Properties
Molecular Formula |
C9H8BrNO4 |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
dimethyl 5-bromopyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-11-4-6(10)7(5)9(13)15-2/h3-4H,1-2H3 |
InChI Key |
GVEINVSPZGSCHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1C(=O)OC)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of Dimethyl 5-bromopyridine-3,4-dicarboxylate
Content Type: Technical Monograph & Application Guide Subject: CAS 521980-85-8 | Scaffold Chemistry & Reactivity Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Utility
Dimethyl 5-bromopyridine-3,4-dicarboxylate (CAS: 521980-85-8) is a high-value heterocyclic scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD). Unlike simple pyridine derivatives, this molecule offers a trifunctional orthogonal reactivity landscape:
-
Electronic Asymmetry: The pyridine nitrogen creates a significant electrophilic differential between the C3 and C4 ester groups.
-
Halogen Handle: The C5-bromo substituent allows for late-stage diversification via palladium-catalyzed cross-coupling without interfering with the ester functionalities.
-
Bicyclic Precursor: It serves as a critical "linchpin" intermediate for synthesizing fused bicyclic systems, including isoindolines , furo[3,4-c]pyridines , and pyrrolo[3,4-c]pyridines , which are pharmacophores in kinase inhibitors and CNS-active agents.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Dimethyl 5-bromopyridine-3,4-dicarboxylate |
| CAS Number | 521980-85-8 |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| pKa (Predicted) | ~ -3.2 (Pyridine N), esters are non-ionizable |
| LogP | ~ 1.8 (Lipophilic, suitable for organic extraction) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Accessibility & Retrosynthesis[1]
The synthesis of the 3,4-dicarboxylate isomer is non-trivial compared to the 2,3-isomer due to the directing effects of the pyridine nitrogen. The most robust industrial route involves the oxidative degradation of isoquinoline precursors.
Core Synthesis Logic (DOT Diagram)
Figure 1: Retrosynthetic pathway utilizing the oxidative cleavage of 5-bromoisoquinoline to access the 3,4-substitution pattern.
Reactivity Profile & Expert Insights
Regioselective Nucleophilic Attack (The C4 Advantage)
A common pitfall in working with pyridine dicarboxylates is assuming equal reactivity of the esters.
-
Mechanism: The ester at C4 is in the para position relative to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen (via resonance and induction) makes the C4-carbonyl carbon significantly more electrophilic than the C3-carbonyl (which is meta).
-
Application: Controlled hydrolysis or amidation at 0°C will selectively target the C4 ester , yielding the 4-amido-3-ester or 4-acid-3-ester . This is crucial for designing asymmetric ligands.
C-Br Cross-Coupling
The C5-bromo position is deactivated compared to a C2-bromo pyridine but remains active for Suzuki-Miyaura and Stille couplings.
-
Catalyst Choice: Standard Pd(PPh₃)₄ is often insufficient due to the electron-deficient ring. Use electron-rich, bulky phosphine ligands like XPhos or SPhos with Pd₂dba₃ to facilitate oxidative addition.
-
Base Sensitivity: Avoid strong alkoxide bases (e.g., NaOtBu) if the esters are to be preserved; use mild bases like K₃PO₄ or Cs₂CO₃.
Experimental Protocols
Protocol A: Regioselective Hydrolysis (C4-Selective)
Validates the electronic differentiation of the scaffold.
-
Dissolution: Dissolve Dimethyl 5-bromopyridine-3,4-dicarboxylate (1.0 eq) in THF/MeOH (3:1 v/v). Cool to 0°C.[1]
-
Reagent Addition: Add LiOH (1.05 eq, 1M aqueous solution) dropwise over 30 minutes. Critical: Do not use excess base or higher temperatures, or the C3 ester will hydrolyze.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The mono-acid is more polar.
-
Workup: Acidify carefully to pH 4 with 1N HCl. Extract with EtOAc.[1][2][3]
-
Result: The major product is 5-bromo-3-(methoxycarbonyl)isonicotinic acid .
Protocol B: Synthesis of 5-Bromo-isoindoline-1,3-dione (Cyclization)
Demonstrates utility as a heterocycle precursor.
-
Reactants: Combine the diester (1.0 eq) with urea (3.0 eq) or formamide.
-
Conditions: Heat neat or in high-boiling solvent (e.g., ethylene glycol) to 150–160°C.
-
Catalysis: A catalytic amount of NaOMe can accelerate the cyclization.
-
Purification: The product precipitates upon cooling and addition of water.
-
Outcome: Formation of the bicyclic imide, a key intermediate for immunomodulatory drugs (IMiDs).
Divergent Synthesis Map
The following diagram illustrates how this single scaffold diverges into three distinct chemical spaces relevant to drug discovery.
Figure 2: Divergent reactivity landscape showing access to asymmetric acids, biaryls, and fused heterocycles.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: The diester is relatively stable but can hydrolyze slowly in moist air. Store in a desiccator.
-
Reactive Hazards: Incompatible with strong oxidizing agents and strong bases (which cause rapid hydrolysis or decomposition).
References
-
Accela ChemBio. Product Analysis: Dimethyl 5-Bromopyridine-3,4-dicarboxylate (CAS 521980-85-8).[4][5] Retrieved from
-
Google Patents. EP3590924B1: Novel isoindoline derivative, and pharmaceutical composition and application thereof.[6] (Describes the use of the title compound as a reference intermediate). Retrieved from
-
Royal Society of Chemistry. Regioselective difunctionalization of pyridines via 3,4-pyridynes.[7] (Contextual grounding for 3,4-substitution patterns). Retrieved from
-
Fluorochem. Certificate of Analysis: Dimethyl 5-bromopyridine-3,4-dicarboxylate.[4] Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. 140455-39-6,2-(2,6-Dimethoxyphenoxy)-1-(4-methoxyphenyl)ethanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. N/A,2-Boc-8-methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. EP3590924B1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof - Google Patents [patents.google.com]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Dimethyl 5-bromopyridine-3,4-dicarboxylate CAS number and identifiers
Topic: Dimethyl 5-bromopyridine-3,4-dicarboxylate CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
High-Value Heterocyclic Scaffold for Fused Ring Systems [1]
Executive Summary
Dimethyl 5-bromopyridine-3,4-dicarboxylate (CAS 521980-85-8 ) is a specialized pyridine derivative serving as a critical "linchpin" intermediate in medicinal chemistry.[1][2] Its structural uniqueness lies in the ortho-diester motif at positions 3 and 4 combined with a bromine handle at position 5.
This trisubstituted pattern allows for orthogonal functionalization: the diester moiety facilitates cyclization reactions to form fused bicyclic systems (e.g., pyrido[3,4-d]pyridazines, isoquinolines), while the bromine atom remains available for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is widely utilized in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and complex CNS-active agents.
Chemical Identity & Identifiers
Precise identification is paramount as positional isomers (e.g., 2,3-dicarboxylate, CAS 521980-82-5) are common and chemically distinct.
| Identifier Type | Value |
| Chemical Name | Dimethyl 5-bromopyridine-3,4-dicarboxylate |
| CAS Number | 521980-85-8 |
| Synonyms | Dimethyl 5-bromocinchomeronate; 3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| SMILES | COC(=O)C1=C(C(=CN=C1)Br)C(=O)OC |
| InChI Key | GVEINVSPZGSCHE-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Structural Analysis & Reactivity Logic
Electronic Environment
The pyridine ring is inherently electron-deficient. The addition of two electron-withdrawing ester groups at C3 and C4, plus an electronegative bromine at C5, makes this core highly deactivated toward electrophilic aromatic substitution (SEAr) but highly reactive toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings .
Orthogonal Reactivity Map
-
C3/C4 Esters (The Cyclization Zone): The ortho-diester arrangement is a classic pharmacophore precursor. Reaction with dinucleophiles (e.g., hydrazine, amidines) yields 6-membered fused rings.
-
C5 Bromine (The Diversity Handle): The C-Br bond is activated for oxidative addition by Palladium (0) species, allowing for the introduction of aryl, heteroaryl, or alkyl groups after the fused ring has been constructed.
Figure 1: Orthogonal reactivity pathways for Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Synthesis Protocol
While the compound is commercially available, in-house synthesis is often required to access isotopically labeled analogs or when bulk scale is needed. The most robust route proceeds via the esterification of the corresponding carboxylic acid.
Protocol: Esterification from 5-Bromocinchomeronic Acid
This method relies on acid-catalyzed Fischer esterification. It is self-validating: the product precipitates or crystallizes upon workup, distinct from the soluble acid starting material.
Reagents:
-
5-Bromopyridine-3,4-dicarboxylic acid (CAS 90325-36-3)[1]
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄, conc.) or Thionyl Chloride (SOCl₂)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 5-bromopyridine-3,4-dicarboxylic acid (1.0 eq) in Methanol (10-15 volumes).
-
Activation:
-
Method A (H₂SO₄): Add conc. H₂SO₄ (2.0 eq) dropwise.
-
Method B (SOCl₂): Cool to 0°C. Add SOCl₂ (3.0 eq) dropwise (generates HCl in situ).
-
-
Reflux: Heat the mixture to reflux (65°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (baseline) should disappear, replaced by a less polar spot (Rf ~0.6–0.7).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol.
-
Dissolve the residue in EtOAc and wash carefully with saturated NaHCO₃ (to neutralize acid) and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate.[3]
-
-
Purification: Recrystallize from minimal hot MeOH or EtOAc/Hexanes if necessary.
Applications in Drug Discovery
The primary utility of CAS 521980-85-8 is as a scaffold for Fragment-Based Drug Design (FBDD) .
Synthesis of Pyrido[3,4-d]pyridazines
This fused system is isosteric with phthalazines and quinazolines, common in oncology (e.g., PARP inhibitors).
-
Reaction: Refluxing the diester with hydrazine hydrate in ethanol yields the cyclic hydrazide (dione).
-
Significance: The resulting dione can be converted to the dichloro-intermediate (using POCl₃), which then undergoes sequential SNAr reactions to install amine-based pharmacophores.
Synthesis of 1,6-Naphthyridines
Reaction with acetonitriles or ester enolates allows for the construction of naphthyridine cores, widely explored in anti-infective and neurological research.
Quantitative Data: Physical Properties
| Property | Value | Note |
| Melting Point | 85–89 °C | Distinct from 2,3-isomer (mp ~60°C) |
| Boiling Point | 365.1 ± 42.0 °C | Predicted at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ | High density due to Br atom |
| pKa | ~ -1.5 (Pyridine N) | Highly non-basic due to EWGs |
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (ester hydrolysis).
-
Disposal: Halogenated organic waste streams.
References
-
Fluorochem . Dimethyl 5-bromopyridine-3,4-dicarboxylate Product Sheet. Retrieved from
-
Accela ChemBio . Product Analysis: CAS 521980-85-8.[1] Retrieved from
-
European Patent Office . Patent EP3590924B1: Novel isoindoline derivative and pharmaceutical composition.[4] (Describes synthesis of related 3,4-dicarboxylates). Retrieved from
-
ChemicalBook . Dimethyl 5-bromopyridine-3,4-dicarboxylate Properties. Retrieved from [3]
Sources
- 1. 140455-39-6,2-(2,6-Dimethoxyphenoxy)-1-(4-methoxyphenyl)ethanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 521980-85-8,Dimethyl 5-Bromopyridine-3,4-dicarboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. diMethyl 5-broMopyridine-2,3-dicarboxylate | 521980-82-5 [chemicalbook.com]
- 4. EP3590924B1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof - Google Patents [patents.google.com]
Molecular structure and weight of Dimethyl 5-bromopyridine-3,4-dicarboxylate
This technical guide details the molecular architecture, synthesis, and application of Dimethyl 5-bromopyridine-3,4-dicarboxylate (CAS: 521980-85-8). It is designed for medicinal chemists and process scientists requiring a rigorous understanding of this scaffold's utility in heterocyclic construction and drug discovery.
High-Value Intermediate for Isoquinoline and Naphthyridine Scaffolds
Executive Summary
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a tri-functionalized pyridine derivative characterized by an electron-deficient core. Its utility stems from the orthogonal reactivity of its substituents: the 5-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3,4-diester motif provides a "latent" 1,4-dicarbonyl system essential for cyclization reactions. This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and polycyclic alkaloids.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Parameter | Data |
| IUPAC Name | Dimethyl 5-bromopyridine-3,4-dicarboxylate |
| Common Name | 5-Bromocinchomeronic acid dimethyl ester |
| CAS Registry Number | 521980-85-8 |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| SMILES | COC(=O)c1c(C(=O)OC)c(Br)cnc1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Predicted) | ~ -3.2 (Pyridine N is highly deactivated) |
Structural Analysis[1][5]
-
Electronic Environment: The pyridine ring is significantly deactivated due to the electron-withdrawing nature of the two ester groups at positions 3 and 4, combined with the inductive effect of the bromine at position 5. This makes the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack or metal insertion.
-
Steric Conformation: The vicinal esters at C3 and C4 experience steric repulsion, forcing them to twist out of planarity with the pyridine ring. This non-planar conformation often aids in solubility but must be accounted for during cyclization steps.
Synthesis Pathways: The "Isoquinoline Route"
Direct bromination of dimethyl pyridine-3,4-dicarboxylate is kinetically disfavored due to the extreme electron deficiency of the ring. The authoritative industrial route utilizes an oxidative degradation strategy starting from isoquinoline.
Mechanism & Causality
-
Regioselective Bromination: Bromination of isoquinoline occurs at the 5-position (the most electron-rich position of the benzenoid ring) rather than the pyridine ring.
-
Oxidative Cleavage: The benzenoid ring of 5-bromoisoquinoline is selectively degraded by strong oxidants (KMnO₄ or O₃), preserving the robust pyridine core to yield 5-bromocinchomeronic acid.
-
Esterification: The resulting dicarboxylic acid is esterified to the dimethyl ester to improve solubility and reactivity.
Workflow Diagram (DOT)
Caption: Figure 1. The oxidative degradation pathway ensures regiochemical purity of the 5-bromo substituent.
Experimental Protocols
Protocol A: Fischer Esterification (Self-Validating)
Context: Converting 5-bromocinchomeronic acid to the target diester.
Reagents:
-
5-Bromopyridine-3,4-dicarboxylic acid (1.0 eq)
-
Methanol (Anhydrous, excess, solvent/reactant)
-
Sulfuric Acid (Concentrated, 2.0 eq) or Thionyl Chloride (1.5 eq)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 5-bromopyridine-3,4-dicarboxylic acid and anhydrous methanol (0.5 M concentration).
-
Activation:
-
Option 1 (H₂SO₄): Add conc. H₂SO₄ dropwise at 0°C.
-
Option 2 (SOCl₂): Add SOCl₂ dropwise at 0°C (Generates HCl in situ; more rigorous).
-
-
Reflux: Heat the mixture to reflux (65°C) for 12–16 hours.
-
Validation Point: Monitor by TLC (10% MeOH in DCM). The di-acid spot (baseline) should disappear, replaced by a high-Rf diester spot.
-
-
Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH.
-
Neutralization: Dissolve residue in EtOAc and wash carefully with saturated NaHCO₃ (gas evolution!).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: Suzuki-Miyaura Coupling (C5 Functionalization)
Context: Introducing aryl groups at the 5-position.
Reagents:
-
Dimethyl 5-bromopyridine-3,4-dicarboxylate (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Dioxane/Water (4:1)
Methodology:
-
Degassing: Combine reagents in a sealed tube. Sparge solvents with Argon for 10 mins (Critical to prevent Pd oxidation).
-
Reaction: Heat to 90°C for 4–8 hours.
-
Validation: The appearance of a fluorescent spot on TLC often indicates biaryl formation.
Reactivity & Applications in Drug Discovery
This scaffold acts as a "linchpin" for divergent synthesis. The 3,4-diester functionality allows for condensation with binucleophiles (hydrazines, ureas, amidines) to form fused bicyclic systems.
Divergent Synthesis Pathway (DOT)
Caption: Figure 2. Divergent reactivity profile allowing access to distinct pharmacophores.
Key Application: p38 MAP Kinase Inhibitors
Researchers utilize the 5-bromo position to introduce hydrophobic aryl groups that occupy the hydrophobic pocket of the kinase ATP-binding site. The 3,4-dicarboxylate moiety is often cyclized to form a hydrogen-bonding motif that mimics the adenine ring of ATP.
References
-
BLD Pharm. (2025). Product Analysis: Dimethyl 5-bromopyridine-3,4-dicarboxylate (CAS 521980-85-8).[1] Retrieved from
-
VulcanChem. (2024). Structural properties of Bromopyridine dicarboxylates. Retrieved from
-
BenchChem. (2025). Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry. Retrieved from
-
Organic Syntheses. Oxidative degradation of isoquinolines to cinchomeronic acid derivatives. (Classic Protocol Reference). Retrieved from
Sources
Solubility Profile & Thermodynamic Characterization: Dimethyl 5-bromopyridine-3,4-dicarboxylate
The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling frameworks for Dimethyl 5-bromopyridine-3,4-dicarboxylate .
CAS Number: 521980-85-8
Molecular Formula: C
Executive Summary
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a critical heterocyclic intermediate, primarily utilized in the synthesis of isoindoline derivatives and kinase inhibitors for pharmaceutical applications. Its structural core—a pyridine ring substituted with two methyl ester groups and a bromine atom—imparts specific solubility behaviors that drive process decisions in purification and reaction engineering.[1]
This guide provides a comprehensive analysis of its solubility landscape. While specific mole-fraction datasets are often proprietary, this document synthesizes predictive physicochemical profiling with field-proven experimental protocols , enabling researchers to generate precise solubility curves and optimize crystallization processes.
Physicochemical Solubility Landscape
The solubility of Dimethyl 5-bromopyridine-3,4-dicarboxylate is governed by the interplay between its hydrophobic aromatic core and its polar functional groups (esters and pyridine nitrogen).
Predicted Solubility Classification
Based on structural analogs (e.g., Dimethyl pyridine-3,4-dicarboxylate and Dimethyl 5-bromopyridine-2,3-dicarboxylate) and calculated LogP values, the compound exhibits the following solubility hierarchy:
| Solvent Class | Representative Solvents | Solubility Behavior | Application Relevance |
| High Polarity Aprotic | DMSO, DMF, DMAc | High Solubility (>100 mg/mL) | Reaction media; difficult to crystallize from without anti-solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High Solubility | Excellent for extraction; poor for crystallization due to high volatility and solubility. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High Solubility | Ideal Recrystallization Solvent. Shows strong temperature dependence (steep solubility curve). |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate Solubility | Good for recrystallization (often requires heating); potential for transesterification if catalyzed. |
| Ethers | THF, MTBE | Moderate Solubility | Useful for reaction solvents; MTBE can serve as a weak anti-solvent. |
| Alkanes/Water | Hexane, Heptane, Water | Insoluble / Poor (<1 mg/mL) | Anti-solvents. Used to crash out the product or wash impurities. |
Mechanistic Insight[2][3]
-
Dipole-Dipole Interactions: The ester carbonyls and the pyridine nitrogen accept hydrogen bonds, making alcohols viable solvents, though the hydrophobic bromine atom limits solubility in highly polar protic media like water.
-
Pi-Stacking: The aromatic ring facilitates solubility in aromatic solvents (Toluene), though less effectively than in polar aprotic solvents due to the electron-withdrawing nature of the substituents.
Experimental Protocol: Determination of Solubility Curves
To generate a precise solubility profile (Mole Fraction vs. Temperature), the Dynamic Laser Monitoring Method or the Static Gravimetric Method is recommended. The following protocol outlines the Static Gravimetric Method , which is robust and requires standard lab equipment.
Standard Operating Procedure (SOP)
Objective: Determine the mole fraction solubility (
Reagents:
-
Dimethyl 5-bromopyridine-3,4-dicarboxylate (Purity >98% by HPLC)
-
Analytical grade solvents (MeOH, EtOH, EtOAc, Acetone, Acetonitrile, Toluene)
Workflow:
-
Saturation: Add excess solute to 10 mL of solvent in a jacketed glass vessel equipped with a magnetic stirrer.
-
Equilibration: Stir the suspension at the set temperature (
0.05 K) for 24 hours. -
Settling: Stop stirring and allow the phases to separate for 2 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22
m PTFE filter. -
Quantification:
-
Gravimetric: Transfer a known mass of supernatant to a tared dish. Evaporate solvent under vacuum until constant mass is achieved.
-
HPLC: Dilute the aliquot and analyze against a standard curve (Recommended for high precision).
-
Workflow Diagram
The following diagram illustrates the decision logic for solubility determination and solvent selection.
Caption: Workflow for the determination and application of solubility data.
Thermodynamic Modeling
Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation and process scaling.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.
- : Mole fraction solubility of the solute.[2][3]
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from non-linear regression.
-
Interpretation: Parameter
is related to the enthalpy of solution.[2] A positive value for the derivative indicates endothermic dissolution (solubility increases with temperature), which is expected for this compound.
van't Hoff Equation
For a narrower temperature range, the simplified van't Hoff equation determines the apparent thermodynamic functions:
- : Apparent standard enthalpy of solution.
- : Apparent standard entropy of solution.
- : Gas constant (8.314 J/mol·K).
Significance:
- : Endothermic process. Higher values indicate a steeper solubility curve, making the solvent more suitable for cooling crystallization .
-
: Gibbs free energy, calculated as
.[2]
Process Applications
Recrystallization Strategy
Based on the structural profile, Ethyl Acetate (EtOAc) or an EtOAc/Heptane mixture is the recommended starting point for purification.
-
Why: The ester groups of the solute interact favorably with EtOAc, but the solubility likely drops significantly upon cooling, providing high recovery yields.
-
Protocol: Dissolve crude solid in refluxing EtOAc. Slowly add Heptane (anti-solvent) until slight turbidity persists, then cool slowly to 0-5°C.
Solvent Swap (Telescoping)
If the subsequent step involves hydrolysis to the di-acid (using NaOH/LiOH), Methanol or THF are superior choices due to their water miscibility, allowing for a homogeneous reaction mixture.
References
- Title: Synthesis and characterization of pyridine-3,4-dicarboxylate derivatives.
-
General Solubility Protocols
-
Thermodynamic Modeling
- Title: Thermodynamic Models for Solubility of Solids in Liquids (Apelblat Equ
- Source:Industrial & Engineering Chemistry Research
-
URL:[Link]
-
Analogous Compound Data (2,3-Isomer)
- Title: Dimethyl 5-bromopyridine-2,3-dicarboxylate Product Inform
-
Source:Sigma-Aldrich[5]
Sources
An In-depth Technical Guide to the Synthesis of Dimethyl 5-bromopyridine-3,4-dicarboxylate
Introduction
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a prevalent scaffold in numerous biologically active compounds. The presence of a bromine atom at the 5-position provides a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The two methyl ester groups at the 3- and 4-positions offer sites for a variety of chemical transformations, including hydrolysis, amidation, and reduction. This guide provides a detailed exploration of the viable synthetic pathways for the preparation of this important intermediate, offering insights into the underlying chemical principles and experimental protocols.
Primary Synthesis Pathway: Oxidation, Esterification, and Bromination
The most direct and logical approach to Dimethyl 5-bromopyridine-3,4-dicarboxylate commences with the construction of the pyridine-3,4-dicarboxylic acid core, followed by esterification and subsequent regioselective bromination.
Step 1: Synthesis of 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid)
The synthesis of the initial precursor, 3,4-pyridinedicarboxylic acid, is crucial. A well-established method involves the oxidative cleavage of isoquinoline, a readily available starting material.
Reaction Causality: The choice of isoquinoline as the starting material is strategic due to its fused pyridine and benzene ring system. Strong oxidizing agents can cleave the benzene ring, leaving the more robust pyridine ring intact, with carboxylic acid functionalities at the positions of cleavage. Selenium in the presence of concentrated sulfuric acid at high temperatures provides the necessary oxidative power for this transformation.[1]
Experimental Protocol: Oxidation of Isoquinoline
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and a gas outlet tube, cautiously add 750 g of concentrated sulfuric acid and 1.4 g of selenium powder.
-
Heat the mixture to 275 °C to dissolve the selenium.
-
Prepare a solution of 129.2 g of isoquinoline in 550 g of concentrated sulfuric acid.
-
Slowly add the isoquinoline solution dropwise to the hot selenium/sulfuric acid mixture, maintaining the reaction temperature between 270-280 °C. The addition should take approximately 2.5 hours.
-
After the addition is complete, maintain the temperature at 270-280 °C for an additional hour.
-
Cool the reaction mixture to room temperature and carefully add 400 mL of water.
-
Add 5 g of activated carbon and briefly heat the mixture.
-
Filter the hot solution to remove selenium and activated carbon.
-
Cool the filtrate and carefully adjust the pH to 1.5 with concentrated ammonia to precipitate the product.
-
After allowing the suspension to stand for several hours, filter the precipitate and wash with water to afford 3,4-pyridinedicarboxylic acid.
| Parameter | Value | Reference |
| Starting Material | Isoquinoline | [1][2] |
| Key Reagents | Concentrated H₂SO₄, Selenium | [1] |
| Temperature | 270-280 °C | [1] |
| Typical Yield | ~75-80% | [1] |
Step 2: Synthesis of Dimethyl Pyridine-3,4-dicarboxylate
With the dicarboxylic acid in hand, the next step is esterification to obtain the dimethyl ester. The Fischer esterification is a classic and effective method for this transformation.
Reaction Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] Using a large excess of the alcohol (methanol in this case) drives the equilibrium towards the formation of the ester. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Experimental Protocol: Fischer Esterification
-
Suspend 3,4-pyridinedicarboxylic acid in a generous excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Dimethyl pyridine-3,4-dicarboxylate.
| Parameter | Value | Reference |
| Starting Material | 3,4-Pyridinedicarboxylic acid | [4] |
| Key Reagents | Methanol, H₂SO₄ (catalytic) | [3][5] |
| Reaction Type | Fischer Esterification | [3] |
| Work-up | Neutralization and Extraction | [6] |
Step 3: Synthesis of Dimethyl 5-bromopyridine-3,4-dicarboxylate
The final step is the regioselective bromination of Dimethyl pyridine-3,4-dicarboxylate. The electron-withdrawing nature of the two ester groups deactivates the pyridine ring towards electrophilic aromatic substitution but directs the incoming electrophile to the 5-position.
Reaction Causality: The ester groups at the 3- and 4-positions are meta-directing. Therefore, the C-5 position is the most activated site for electrophilic attack on the deactivated pyridine ring. N-Bromosuccinimide (NBS) in the presence of an acid catalyst, or bromine in oleum, are common reagents for the bromination of deactivated aromatic systems.[7][8]
Proposed Experimental Protocol: Bromination
-
Dissolve Dimethyl pyridine-3,4-dicarboxylate in a suitable solvent such as concentrated sulfuric acid or oleum.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, maintaining a low temperature.
-
Allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Dimethyl 5-bromopyridine-3,4-dicarboxylate.
| Parameter | Value | Reference |
| Starting Material | Dimethyl pyridine-3,4-dicarboxylate | [4] |
| Proposed Reagents | N-Bromosuccinimide (NBS) or Br₂/Oleum | [8][9] |
| Expected Regioselectivity | Bromination at C-5 | [7] |
| Purification | Recrystallization |
Visualizing the Primary Synthesis Pathway
Caption: A three-step synthesis of the target compound.
Alternative Synthetic Approaches
While the primary pathway is the most straightforward, alternative strategies can be envisioned, although they may present greater synthetic challenges.
Diels-Alder Approach
A more convergent, albeit complex, approach could involve a Diels-Alder reaction to construct the substituted pyridine ring in a single step.[10][11] This would typically involve the reaction of a substituted 1,2,4-triazine with an appropriate dienophile. The initial cycloadduct would then undergo a retro-Diels-Alder reaction, extruding nitrogen gas to form the aromatic pyridine ring. However, the synthesis of the required substituted triazine precursor can be non-trivial.
Caption: Diels-Alder strategy for pyridine synthesis.
Functionalization of a Pre-brominated Pyridine
Another possibility is to start with a commercially available brominated pyridine, such as 5-bromopyridine-3-carboxylic acid.[12][13] The challenge then lies in the introduction of a second carboxylate group at the 4-position. This would likely require a multi-step sequence, potentially involving metallation at the 4-position followed by carboxylation. The regioselectivity of the metallation step could be difficult to control.
Conclusion
The synthesis of Dimethyl 5-bromopyridine-3,4-dicarboxylate is most reliably achieved through a linear three-step sequence starting from isoquinoline. This pathway involves a robust oxidation to form the pyridine dicarboxylic acid core, followed by a standard Fischer esterification and a regioselective bromination. This method utilizes readily available starting materials and employs well-understood chemical transformations, making it amenable to scale-up for research and development purposes. While alternative strategies such as the Diels-Alder reaction exist, they often require more specialized starting materials and reaction conditions. The presented primary pathway offers a practical and efficient route for medicinal and materials chemists to access this valuable synthetic intermediate.
References
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LookChem. (2022, July 25). What are the properties, preparation, and applications of 3,4-Pyridinedicarboxylic acid?. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl 3,4-pyridinedicarboxylate. Retrieved from [Link]
- Google Patents. (2023, March 28). US11613549B2 - Bromination of pyridine derivatives.
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WordPress. (n.d.). Cycloaddition/ Diels-Alder Approaches. Retrieved from [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Literature review of 3,4-dicarboxylate pyridine derivatives
Structural Architectures, Synthetic Pathways, and Pharmacological Utility
Executive Summary
The 3,4-dicarboxylate pyridine scaffold (often derived from cinchomeronic acid ) represents a privileged structural motif in medicinal chemistry and materials science.[1] Unlike its isomers (e.g., 2,6-dipicolinic acid or 3,5-dinicotinic acid), the 3,4-substitution pattern offers a unique "ortho-like" geometry on the pyridine ring. This configuration facilitates specific bidentate chelation modes essential for metalloenzyme inhibition (specifically Prolyl Hydroxylase Domain enzymes) and the construction of dense Metal-Organic Frameworks (MOFs). This guide provides a technical deep-dive into the synthesis, biological mechanisms, and experimental handling of these derivatives.
Structural Significance & Chemical Properties
The core parent molecule, pyridine-3,4-dicarboxylic acid (3,4-PDCA) , is defined by the proximity of its two carboxyl groups.
-
Acidity & Ionization: The pKa values (approx. 2.8 and 5.2) allow for selective mono- or dianionic species generation, critical for pH-dependent solubility and coordination chemistry.
-
Coordination Geometry: The vicinal carboxylates, combined with the pyridyl nitrogen, create a crowded coordination environment. Unlike 2,6-isomers that form "pincer" complexes, 3,4-derivatives often bridge metal centers or form 5-membered chelate rings with reduced bite angles, mimicking biological substrates like 2-oxoglutarate (2-OG).
Synthetic Pathways: Retrosynthesis & Construction
The synthesis of 3,4-dicarboxylate pyridines generally follows two distinct strategic logics: Oxidative Cleavage (Top-Down) and Cyclocondensation (Bottom-Up).
Comparison of Synthetic Routes
| Parameter | Route A: Oxidative Cleavage | Route B: De Novo Cyclization |
| Starting Material | Isoquinoline | Enamines / 1,3-Dicarbonyls |
| Key Reagent | Oxidant (HNO₃, KMnO₄, Se/H₂SO₄) | Ammonia / Ammonium Acetate |
| Scalability | High (Industrial Standard) | Moderate (Research Scale) |
| Regioselectivity | Fixed by Isoquinoline precursor | Dependent on reactant substitution |
| Primary Utility | Bulk production of Cinchomeronic Acid | Accessing highly substituted derivatives |
Visualization: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the 3,4-dicarboxylate scaffold.
Figure 1: Retrosynthetic disconnection showing the two primary routes to the 3,4-pyridinedicarboxylate core.
Pharmaceutical Applications: HIF-PHD Inhibition
The most high-impact application of 3,4-dicarboxylate pyridine derivatives lies in the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) .
Mechanism of Action
PHD enzymes regulate the stability of HIF-1α. They require iron (Fe²⁺) and 2-oxoglutarate (2-OG) as cofactors.
-
Molecular Mimicry: The pyridine-3,4-dicarboxylate motif structurally mimics the 2-oxoglutarate cofactor.
-
Chelation: The carboxylate groups (or amide derivatives) chelate the active site Fe²⁺, competitively blocking 2-OG binding.
-
Therapeutic Outcome: Inhibition stabilizes HIF-1α, promoting erythropoietin (EPO) production, making these derivatives valuable for treating renal anemia and potentially ischemic diseases.
Visualization: Competitive Inhibition Pathway
Figure 2: Mechanism of PHD2 inhibition. The derivative competes with 2-oxoglutarate for the iron center.
Experimental Protocols
Protocol A: Synthesis of Cinchomeronic Acid (Oxidation of Isoquinoline)
Context: This is a classic, robust method suitable for generating the core acid scaffold from readily available isoquinoline. Safety Warning: Selenium is toxic. Perform all reactions in a well-ventilated fume hood.
Reagents:
-
Isoquinoline (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Selenium powder (Catalytic amount)[2]
-
Nitric Acid (HNO₃) - Optional alternative oxidant
Step-by-Step Workflow:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Dissolution: Add concentrated H₂SO₄ (approx. 10 mL per gram of isoquinoline) to the flask. Add catalytic Selenium powder.
-
Addition: Slowly add Isoquinoline while maintaining temperature (exothermic reaction).
-
Oxidation: Heat the mixture to 270–280°C . Critical Step: High temperature is required to cleave the benzene ring, but exceeding 300°C may cause decarboxylation of the product.
-
Monitoring: The reaction typically requires 3–5 hours. Monitor the evolution of SO₂ gas (scrubbing required).
-
Workup:
-
Purification: Filter the light brown crystals. Recrystallize from boiling water to obtain pure pyridine-3,4-dicarboxylic acid (m.p. 250–257°C).
Protocol B: Fischer Esterification to Dimethyl Pyridine-3,4-dicarboxylate
Context: The diester is often more soluble and reactive for further derivatization (e.g., amidation).
Reagents:
Step-by-Step Workflow:
-
Suspend the dicarboxylic acid in Methanol (10 mL/g).
-
Add concentrated H₂SO₄ (0.5 mL/g) dropwise.
-
Reflux for 12–16 hours. The solid acid will gradually dissolve as it converts to the ester.
-
Evaporate methanol under reduced pressure.
-
Neutralize the residue with saturated NaHCO₃ solution.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry organic layer over MgSO₄ and concentrate to yield the dimethyl ester.
References
-
Hanauske-Abel, H. M., & Günzler, V. (1982). A stereochemical concept for the catalytic mechanism of prolylhydroxylase. Applicability to classification and design of inhibitors. Journal of Theoretical Biology. Link
-
GuideChem. (2022). Properties, preparation, and applications of 3,4-Pyridinedicarboxylic acid.[1][2]Link
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. The Scripps Research Institute. Link
-
Vertex Pharmaceuticals. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5.[5] Journal of Medicinal Chemistry.[6] Link
-
Ningbo Inno Pharmchem. (2026).[1] The Role of 3,4-Pyridinedicarboxylic Acid as a Key Intermediate in Pharmaceutical Manufacturing.[1][2]Link
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dimethyl 5-bromopyridine-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of pharmaceutical and agrochemical synthesis, pyridine derivatives stand as crucial building blocks. Among these, Dimethyl 5-bromopyridine-3,4-dicarboxylate, a seemingly niche yet potent intermediate, offers a unique scaffold for the development of novel bioactive molecules. Its strategic placement of a bromine atom and two carboxylate groups on the pyridine ring opens avenues for diverse chemical transformations, including cross-coupling reactions, enabling the construction of complex heterocyclic systems. This guide, intended for the discerning researcher, scientist, and drug development professional, moves beyond a standard safety data sheet to provide a deeper understanding of the safe and effective utilization of this compound. We will delve into the known safety profile, drawing from data on closely related structural analogs, and present it within the context of its chemical reactivity and practical application in a research and development setting.
Section 1: Compound Profile and Hazard Identification
Based on available data for related brominated pyridine dicarboxylates, Dimethyl 5-bromopyridine-3,4-dicarboxylate is anticipated to be classified as a hazardous chemical.[3][4] The primary hazards are associated with its irritant properties.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |
| Acute Toxicity, Oral | 4 (Assumed) | H302: Harmful if swallowed[5] |
Signal Word: Warning [3][4][5]
GHS Pictogram:
Section 2: Physicochemical Properties and Stability
Understanding the physical and chemical properties of a compound is paramount for its safe handling and for designing synthetic routes. The data presented below is a combination of information for closely related isomers and predicted values, providing a reliable framework for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | [1][2] |
| Molecular Weight | 274.07 g/mol | [1][2] |
| Physical Form | Solid, powder or crystals | |
| Boiling Point | 315.0 ± 37.0 °C at 760 mmHg (for 2,3-isomer) | [2][5] |
| Flash Point | 144.3 ± 26.5 °C (for 2,3-isomer) | [5] |
| Storage Temperature | Room temperature, in a dry, sealed container | [2] |
Stability and Reactivity:
Dimethyl 5-bromopyridine-3,4-dicarboxylate is expected to be stable under recommended storage conditions. However, its reactivity profile suggests certain incompatibilities that must be considered. The bromine substituent on the pyridine ring makes it susceptible to nucleophilic substitution and a valuable partner in cross-coupling reactions.[1] The ester functionalities can undergo hydrolysis under acidic or basic conditions.
Incompatible Materials:
-
Strong oxidizing agents[6]
-
Strong bases and acids (may cause hydrolysis)[3]
-
Amines[3]
-
Reducing agents[3]
Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce:
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when working with any chemical intermediate. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of Dimethyl 5-bromopyridine-3,4-dicarboxylate should be conducted in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is mandatory.[4]
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.
Caption: PPE selection workflow for handling Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Detailed PPE Specifications:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
-
Body Protection: A standard laboratory coat should be worn and buttoned to its full length.
-
Respiratory Protection: If handling procedures are likely to generate dust, a NIOSH-approved respirator with a particulate filter is required.[4]
Hygiene Measures
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3]
-
Do not eat, drink, or smoke in laboratory areas.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
First-Aid Measures
Caption: First-aid measures for exposure to Dimethyl 5-bromopyridine-3,4-dicarboxylate.
-
In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation persists, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
-
If inhaled: Move the person into fresh air and keep them comfortable for breathing.[3][4] If you feel unwell, seek medical advice.
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Seek medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: A solid stream of water may be ineffective and spread the fire.
-
Specific Hazards Arising from the Chemical: As with many organic compounds, combustion can produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[3]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation.[4] Wear appropriate personal protective equipment as outlined in Section 3.2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal.[4] Avoid creating dust.
Section 5: Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of the compound and for environmental safety.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4] Store away from incompatible materials.
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.
Conclusion
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a valuable synthetic intermediate with a manageable, yet important, safety profile. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely unlock its potential in the synthesis of next-generation pharmaceuticals and agrochemicals. This guide serves as a foundational resource, and it is imperative that it is supplemented by institution-specific safety protocols and the professional judgment of the trained scientist.
References
-
MySkinRecipes. (n.d.). Dimethyl 5-bromopyridine-2,3-dicarboxylate. [Link]
-
Khan, I., et al. (2024, May 10). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. PMC. [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 5,5-Dimethylhydantoin. [Link]
-
PubChem. (n.d.). Dimethyl 3,4-pyridinedicarboxylate. [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. [Link]
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An In-depth Technical Guide to Dimethyl 5-bromopyridine-3,4-dicarboxylate: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing a pyridine nucleus, are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs. Among the myriad of building blocks available to the synthetic chemist, Dimethyl 5-bromopyridine-3,4-dicarboxylate has emerged as a particularly valuable intermediate. Its strategic placement of functional groups—a reactive bromine atom and two ester moieties on a pyridine ring—offers a versatile platform for the synthesis of a new generation of therapeutics, most notably in the realm of epigenetic modulators.
This guide provides an in-depth technical overview of Dimethyl 5-bromopyridine-3,4-dicarboxylate, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical reactivity, and its pivotal role in the synthesis of advanced pharmaceutical agents, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. Dimethyl 5-bromopyridine-3,4-dicarboxylate is a solid at room temperature, and its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 521980-85-8[1] |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| Appearance | Yellow powder |
| Boiling Point | 315.0 ± 37.0 °C at 760 mmHg[2] |
| Storage | Sealed in a dry place at room temperature[2] |
Spectroscopic Characterization:
The identity and purity of Dimethyl 5-bromopyridine-3,4-dicarboxylate are confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for confirming the molecular weight of the compound. For the related isomer, Dimethyl 5-bromopyridine-2,3-dicarboxylate, a peak at m/z 274.0 [M+H]⁺ is observed, which is consistent with its molecular weight.[4]
-
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC): These techniques are essential for assessing the purity of the intermediate and for monitoring the progress of reactions in which it is used.[1]
Synthesis of Dimethyl 5-bromopyridine-3,4-dicarboxylate: A Strategic Approach
The synthesis of Dimethyl 5-bromopyridine-3,4-dicarboxylate can be logically approached through a two-step process starting from 3,4-pyridinedicarboxylic acid (cinchomeronic acid). This involves an initial esterification followed by a regioselective bromination.
Step 1: Fischer Esterification of 3,4-Pyridinedicarboxylic Acid
The first step is the conversion of the dicarboxylic acid to its corresponding dimethyl ester. The Fischer esterification, a classic and reliable method, is well-suited for this transformation. The reaction involves treating the dicarboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The equilibrium is driven towards the product side by using a large excess of the alcohol.
Step 2: Regioselective Bromination
The second step is the bromination of the resulting dimethyl 3,4-pyridinedicarboxylate. The electron-withdrawing nature of the two ester groups deactivates the pyridine ring towards electrophilic aromatic substitution. However, the directing effects of the nitrogen atom and the ester groups will favor the introduction of the bromine atom at the 5-position. A common and effective brominating agent for such systems is N-bromosuccinimide (NBS), often with a radical initiator in a non-polar solvent, or elemental bromine in an acidic medium.
Figure 1: Proposed synthetic workflow for Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Detailed Experimental Protocol (Based on Analogous Synthesis)
The following protocol is adapted from the synthesis of the isomeric Dimethyl 5-bromopyridine-2,3-dicarboxylate and serves as a robust starting point for optimization.[4]
Materials:
-
3,4-Pyridinedicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Bromine
-
Isopropyl acetate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Esterification: A suspension of 3,4-pyridinedicarboxylic acid in methanol is prepared in a round-bottom flask. Concentrated sulfuric acid is added slowly and catalytically. The reaction mixture is heated to reflux and stirred for an extended period (e.g., 48 hours) to ensure complete diester formation.
-
Bromination: After cooling the reaction mixture, bromine is added dropwise at a controlled temperature. The reaction is then heated and stirred for another extended period (e.g., 48 hours) to facilitate the bromination.
-
Work-up and Extraction: The reaction mixture is concentrated under vacuum to remove excess methanol and bromine. The residue is redissolved in a suitable organic solvent like isopropyl acetate. This organic solution is then washed sequentially with saturated aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash to remove any residual aqueous contaminants.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford pure Dimethyl 5-bromopyridine-3,4-dicarboxylate.[4]
Key Reactions and Mechanistic Insights: The Power of the Suzuki-Miyaura Coupling
The synthetic utility of Dimethyl 5-bromopyridine-3,4-dicarboxylate lies in the reactivity of its bromine substituent. The C-Br bond at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[5]
The Suzuki-Miyaura coupling is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[6]
The Catalytic Cycle:
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species as the active catalyst.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Dimethyl 5-bromopyridine-3,4-dicarboxylate) to a Pd(0) complex, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (an aryl or vinyl boronic acid or ester) transfers its organic group to the palladium center, replacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex then couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of BET Inhibitors: A Case Study of Apabetalone (RVX-208)
A prominent application of pyridine-based intermediates like Dimethyl 5-bromopyridine-3,4-dicarboxylate is in the synthesis of Bromodomain and Extra-Terminal domain (BET) protein inhibitors. BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. Their dysregulation is implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.[4][7]
Apabetalone (RVX-208) is a selective inhibitor of the second bromodomain (BD2) of BET proteins and has been investigated for the treatment of cardiovascular disease.[6][8][9] The core structure of apabetalone and related BET inhibitors often features a substituted pyridine ring, which is crucial for interacting with the target protein.
The synthesis of such complex molecules relies on the strategic use of intermediates like Dimethyl 5-bromopyridine-3,4-dicarboxylate. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The ester functionalities can be further modified, for example, through hydrolysis to the corresponding carboxylic acids, which can then be coupled with amines to form amides, a common functional group in many drug molecules.
Analytical Methods and Quality Control
Ensuring the purity of pharmaceutical intermediates is critical for the safety and efficacy of the final drug product. A combination of analytical techniques is employed for the quality control of Dimethyl 5-bromopyridine-3,4-dicarboxylate.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC is the most common method for determining the purity of substituted pyridines.[10] A validated HPLC method can separate the main compound from starting materials, by-products, and other impurities.
Representative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
The percentage purity is typically calculated by the area normalization method, assuming all components have a similar response factor at the detection wavelength.[10]
Purification Strategies: From Crude to High-Purity Intermediate
The purification of Dimethyl 5-bromopyridine-3,4-dicarboxylate is a critical step to ensure it meets the stringent requirements for use in pharmaceutical synthesis. The two most common methods are recrystallization and column chromatography.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial; the ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below. For pyridine derivatives, a solvent pair, such as ethyl acetate and hexanes, can be effective.[11] The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added slowly until the solution becomes cloudy. Upon slow cooling, the pure compound crystallizes out, leaving impurities in the mother liquor.
-
Column Chromatography: For more challenging separations or for the removal of impurities with similar solubility properties, silica gel column chromatography is the method of choice. A slurry of silica gel in a non-polar solvent is packed into a column, and the crude product is loaded onto the top. The column is then eluted with a solvent system of increasing polarity, allowing for the separation of the desired compound from impurities based on their differential adsorption to the silica gel.[12]
Safety and Handling
While a specific safety data sheet (SDS) for Dimethyl 5-bromopyridine-3,4-dicarboxylate was not found in the search results, the safety precautions for the closely related isomer, Dimethyl 5-bromopyridine-2,3-dicarboxylate, provide a good guideline. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[13]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a highly valuable and versatile intermediate in modern pharmaceutical synthesis. Its strategically positioned functional groups, particularly the reactive bromine atom, make it an ideal building block for the construction of complex, biologically active molecules through powerful cross-coupling reactions like the Suzuki-Miyaura coupling. Its application in the synthesis of a new generation of therapeutics, such as BET inhibitors, highlights its significance in addressing unmet medical needs. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective and safe use in drug discovery and development.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
- Vulcanchem. (n.d.). Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5.
- Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.
- BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- MySkinRecipes. (n.d.). Dimethyl 5-bromopyridine-2,3-dicarboxylate.
- National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
- BLD Pharm. (n.d.). 521980-85-8|Dimethyl 5-bromopyridine-3,4-dicarboxylate.
- Resverlogix Corp. (n.d.). Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders.
- Royal Society of Chemistry. (2015). Supporting Information.
- ACS Publications. (2025). Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders.
- BenchChem. (2025). Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry.
- Reddit. (2020). Recrystallisation Help.
- ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine.
- MilliporeSigma. (n.d.). Dimethyl 5-bromopyridine-2,3-dicarboxylate | 521980-82-5.
- ResearchGate. (2016). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF?.
- The Royal Society of Chemistry. (n.d.). Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands. Retrieved from The Royal Society of Chemistry website.
- ChemicalBook. (2025). diMethyl 5-broMopyridine-2,3-dicarboxylate | 521980-82-5.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Resverlogix Corp. (n.d.). BET protein inhibitor apabetalone suppresses inflammatory hyper-activation of monocytes from patients with cardiovascular disease and type 2 diabetes.
- National Institutes of Health. (n.d.). BETter together: exploiting BRD4-functions in transcription to inform rational combinations.
- ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- National Institutes of Health. (2026). Development of Cell-Active BRD4-D1 Selective Inhibitors to Decode the Role of BET Proteins in LPS-Mediated Liver Inflammation.
- University of Toledo. (1991). United States Patent.
- YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
- National Institutes of Health. (2021). Apabetalone and hospitalization for heart failure in patients following an acute coronary syndrome: a prespecified analysis of the BETonMACE study.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
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- DiVA. (n.d.). Suzuki reactions in novel liquids.
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- DOI. (n.d.). 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
- National Institutes of Health. (n.d.). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer.
- National Institutes of Health. (n.d.). Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
- ResearchGate. (2025). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid.
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Unveiling the Physicochemical Landscape of Dimethyl 5-bromopyridine-3,4-dicarboxylate: A Technical Guide for Researchers
Executive Summary
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, particularly the bromine atom and the vicinal diester functionalities, offer versatile handles for synthetic elaboration, making it a valuable building block for novel molecular entities. This guide provides a comprehensive overview of the physical characteristics of this compound, with a special focus on its melting point. Recognizing the current scarcity of publicly available experimental data for this specific isomer, we offer a detailed framework for its empirical determination, alongside data for a closely related structural isomer to provide a comparative context. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols for the physicochemical characterization of this and similar compounds.
Introduction: The Significance of Physicochemical Characterization
In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount.[1] These characteristics, including melting point, solubility, and crystal morphology, are not merely academic data points; they are critical determinants of a molecule's behavior in both laboratory and physiological environments.[1] For instance, the melting point provides a preliminary indication of a compound's purity and lattice energy, while solubility profoundly impacts its bioavailability and formulation feasibility.[1][2] As such, the precise and accurate characterization of a new chemical entity like Dimethyl 5-bromopyridine-3,4-dicarboxylate is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material.
Dimethyl 5-bromopyridine-3,4-dicarboxylate: Structure and Identification
IUPAC Name: Dimethyl 5-bromopyridine-3,4-dicarboxylate CAS Number: 521980-85-8[3] Molecular Formula: C₉H₈BrNO₄ Molecular Weight: 274.07 g/mol
The molecular architecture of Dimethyl 5-bromopyridine-3,4-dicarboxylate, featuring a pyridine core substituted with a bromine atom and two methyl carboxylate groups at the 3 and 4 positions, presents a unique electronic and steric profile. This arrangement is expected to influence its intermolecular interactions and, consequently, its physical properties.
Melting Point and Physical Properties: Addressing Data Scarcity
A comprehensive search of the current scientific literature and chemical databases reveals a notable lack of experimentally determined physical properties for Dimethyl 5-bromopyridine-3,4-dicarboxylate. This is not uncommon for novel or specialized chemical building blocks.
However, data is available for its structural isomer, Dimethyl 5-bromopyridine-2,3-dicarboxylate (CAS: 521980-82-5) . While the positional difference of the carboxylate groups will undoubtedly influence the crystal packing and intermolecular forces, the properties of the 2,3-isomer can serve as a useful, albeit preliminary, point of reference for researchers.
| Property | Dimethyl 5-bromopyridine-2,3-dicarboxylate (Isomer Reference) | Dimethyl 5-bromopyridine-3,4-dicarboxylate |
| CAS Number | 521980-82-5[4][5][6] | 521980-85-8[3] |
| Melting Point | 165 °C[4][7] | Not Reported |
| Boiling Point | 315.0 ± 37.0 °C at 760 mmHg (Predicted)[5] | Not Reported |
| Physical Form | Yellow powder or solid[4] | Not Reported |
| Molecular Formula | C₉H₈BrNO₄[5] | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol [5] | 274.07 g/mol |
A Note of Caution: It is imperative for researchers to understand that the data for the 2,3-isomer is not a substitute for the experimental determination of the properties of the 3,4-isomer. Positional isomerism can lead to significant differences in physical properties due to variations in molecular symmetry, hydrogen bonding capabilities, and crystal lattice packing.
Experimental Protocols for Physicochemical Characterization
Given the absence of reported data, the following section provides detailed, field-proven methodologies for the determination of the melting point and other key physical characteristics of Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid.[8][9][10] An impure substance will typically exhibit a depressed and broadened melting range.[8][10]
Objective: To accurately determine the melting point range of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry compound on a clean, dry surface.[11]
-
If the crystals are large, gently grind them into a fine powder to ensure uniform packing in the capillary tube.[11]
-
Invert a capillary tube and press the open end into the powder.
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom.[12] The sample height should be approximately 2-3 mm.[11]
-
-
Melting Point Measurement:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.[12]
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the melting range.[11] Allow the apparatus to cool significantly before the accurate determination.
-
For an accurate measurement, heat the sample at a slow, steady rate (1-2 °C per minute) as the temperature approaches the expected melting point.[8][12]
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last crystal melts (the completion of melting).
-
The recorded melting point should be expressed as a range from the onset to the completion of melting.
-
-
Mixed Melting Point for Identity Confirmation (if applicable):
-
To confirm the identity of an unknown sample with a known standard, a mixed melting point determination can be performed.[10]
-
Thoroughly mix a small amount of the unknown sample with an equal amount of the known standard.
-
Determine the melting point of the mixture.
-
If there is no depression or broadening of the melting point range, the unknown sample and the standard are likely the same compound.[10][11] A significant depression and broadening indicate that the two are different substances.[11]
-
Visual and Morphological Characterization
Objective: To describe the physical appearance and crystal form of the compound.
Procedure:
-
Place a small sample of the compound on a clean, white surface or a microscope slide.
-
Observe the sample under good lighting, noting its color (e.g., white, off-white, yellow).
-
Describe the morphology of the solid (e.g., crystalline, amorphous powder, needles, plates).
-
If necessary, use a microscope for a more detailed examination of the crystal structure.
Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Procedure:
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 0.5 mL of a selected solvent (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide) to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes at room temperature.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble.
-
If the compound does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a newly synthesized or uncharacterized compound like Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Caption: Workflow for the Physicochemical Characterization of a Novel Compound.
Conclusion
While the experimentally determined melting point and detailed physical characteristics of Dimethyl 5-bromopyridine-3,4-dicarboxylate are not yet documented in readily accessible literature, this guide provides the necessary framework for researchers to confidently and accurately determine these crucial parameters. By following the outlined protocols, scientists and drug development professionals can establish a robust physicochemical profile for this compound, thereby enabling its effective utilization in further research and development endeavors. The provided data for the 2,3-isomer serves as a valuable, though cautionary, reference point, underscoring the importance of empirical validation in chemical science.
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-
Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (n.d.). PMC. Retrieved from [Link]
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Characterization of Small-Molecule Compounds. (2026, January 3). ResearchGate. Retrieved from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI. Retrieved from [Link]
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Physicochemical Principles Driving Small Molecule Binding to RNA. (2024, February 2). bioRxiv. Retrieved from [Link]
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Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024, September 20). PharmaFeatures. Retrieved from [Link]
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Dimethyl 5-bromopyridine-2,3-dicarboxylate | 98555-51-2. (n.d.). BuyersGuideChem. Retrieved from [Link]
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Dimethyl 5-bromopyridine-2,3-dicarboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]
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-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. (n.d.). PMC. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Dimethyl 5-bromopyridine-3,4-dicarboxylate
Introduction: The Strategic Importance of Functionalized Pyridines and the Power of the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. Dimethyl 5-bromopyridine-3,4-dicarboxylate is a particularly valuable building block, featuring a bromine atom that serves as a versatile handle for carbon-carbon bond formation, and two ester functionalities that can be further manipulated.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the construction of biaryl and heteroaryl structures.[3][4][5] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents contribute to its broad appeal in both academic and industrial settings.[6][7]
This guide provides detailed protocols and in-depth scientific rationale for performing the Suzuki-Miyaura coupling on Dimethyl 5-bromopyridine-3,4-dicarboxylate. As an electron-deficient heteroaryl halide, this substrate presents specific challenges and opportunities that will be addressed through carefully selected reaction conditions.[3][6] The protocols outlined below are designed to be reproducible and are supported by established principles in palladium-catalyzed cross-coupling chemistry.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Dimethyl 5-bromopyridine-3,4-dicarboxylate, forming a Pd(II) intermediate.[3][8] This step is often the rate-determining step in the cycle.[8]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires the activation of the organoboron species by a base.[9]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]
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Synthesis of fused heterocycles using Dimethyl 5-bromopyridine-3,4-dicarboxylate
An Application Guide to the Synthesis of Fused Heterocycles Utilizing Dimethyl 5-bromopyridine-3,4-dicarboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
Fused pyridine heterocycles are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to form critical interactions with biological targets.[1] This guide provides a detailed exploration of Dimethyl 5-bromopyridine-3,4-dicarboxylate, a highly versatile and functionalized building block for the synthesis of diverse fused heterocyclic systems. We present an in-depth analysis of key synthetic strategies, including palladium-catalyzed cross-coupling reactions and condensation-cyclization pathways, to construct novel thieno[3,4-c]pyridine and furo[3,4-c]pyridine cores. This document offers researchers, scientists, and drug development professionals both the theoretical underpinnings and field-proven, step-by-step protocols necessary for practical application.
Introduction: The Strategic Value of Dimethyl 5-bromopyridine-3,4-dicarboxylate
The pyridine ring is a privileged structure in drug discovery, with its nitrogen atom often serving as a crucial hydrogen bond acceptor in enzyme active sites.[1] Fusing a second heterocyclic ring to the pyridine core creates a more rigid, planar structure with distinct electronic properties, enhancing its interaction with biological targets and offering new vectors for chemical exploration.
Dimethyl 5-bromopyridine-3,4-dicarboxylate is an exceptional starting material for constructing such systems. Its structure offers three distinct points of reactivity:
-
The 5-bromo substituent: An ideal handle for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents.[1][2]
-
The ortho-dicarboxylate esters: Perfectly positioned to undergo cyclization reactions with various reagents to form a fused five-membered ring.
-
The pyridine ring itself: The electron-withdrawing nature of the substituents influences the reactivity of the core.
This combination of functionalities enables a modular and convergent approach to synthesizing complex molecules, making it an invaluable tool for building libraries of compounds for structure-activity relationship (SAR) studies.[3]
Palladium-Catalyzed Cross-Coupling: Expanding the Core
Palladium-catalyzed cross-coupling reactions are among the most powerful transformations in modern organic synthesis, enabling the formation of C-C and C-N bonds under mild conditions with high functional group tolerance.[4] The 5-bromo position of our title compound is highly amenable to these transformations, providing a gateway to a vast chemical space.
General Catalytic Cycle Overview
The general mechanism for these reactions (Suzuki, Sonogashira, Buchwald-Hartwig) involves a Pd(0)/Pd(II) catalytic cycle. It begins with the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation (for Suzuki) or reaction with a copper acetylide (for Sonogashira) or amine (for Buchwald-Hartwig), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4]
Caption: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: Aryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties at the 5-position. This is a cornerstone strategy for building biaryl scaffolds common in kinase inhibitors.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Dimethyl 5-bromopyridine-3,4-dicarboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water. Add a base, most commonly Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.), as an aqueous solution.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography to yield the 5-arylpyridine derivative.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75-95 |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 8 | 80-98 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85-99 |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling. |
Synthesis of Fused Thieno[3,4-c]pyridines
Thienopyridines are a class of fused heterocycles with significant pharmacological potential.[5] The ortho-diester functionality of our substrate is perfectly suited for the classic Gewald reaction or similar condensation-cyclization pathways to form the thiophene ring.
Caption: Pathway to Fused Thieno[3,4-c]pyridines.
Protocol 2: Synthesis of Dimethyl 4-bromo-thieno[3,4-c]pyridine-1,3-dicarboxylate
This protocol is adapted from established methods for synthesizing thieno[2,3-b]pyridines and can be applied to our substrate.[6][7]
-
Reaction Setup: To a solution of Dimethyl 5-bromopyridine-3,4-dicarboxylate (1.0 equiv.) in a high-boiling anhydrous solvent such as toluene or xylene, add a thionating agent like Lawesson's Reagent (0.5-1.0 equiv.) or Phosphorus Pentasulfide (P₄S₁₀) (0.5-1.0 equiv.).
-
Reaction Execution: Heat the mixture to reflux (110-140 °C) under an inert atmosphere. The reaction progress can be monitored by the disappearance of the starting material using TLC.
-
Work-up: After cooling, carefully quench the reaction mixture by slowly pouring it into a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target thienopyridine.
| Thionating Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Lawesson's Reagent | Toluene | 110 | 6 | 60-80 |
| P₄S₁₀ | Xylene | 140 | 4 | 55-75 |
| Table 2: Conditions for Thienopyridine Synthesis. |
Causality Behind Experimental Choices:
-
High Temperature: The thionation and subsequent intramolecular condensation require significant thermal energy to overcome the activation barriers.
-
Anhydrous Conditions: Thionating agents like Lawesson's Reagent are moisture-sensitive and will decompose in the presence of water, reducing reaction efficiency.
-
Basic Quench: The NaHCO₃ quench neutralizes acidic byproducts generated during the reaction, preventing potential degradation of the desired product during work-up.
Synthesis of Fused Furo[3,4-c]pyridines
Furopyridines are another class of heterocycles found in natural products and synthetic compounds with diverse biological activities, including antiviral and anticancer properties. The synthesis of the furan ring from the preformed pyridine diester can be achieved through a reduction followed by acid-catalyzed cyclization.
Protocol 3: Two-Step Synthesis of Furo[3,4-c]pyridine Derivatives
This strategy involves the reduction of the diester groups to a diol, followed by an intramolecular cyclization. This is a common approach for constructing furan rings from 1,4-dicarbonyl precursors.[8]
Step A: Reduction to Diol
-
Reaction Setup: Dissolve Dimethyl 5-bromopyridine-3,4-dicarboxylate (1.0 equiv.) in an anhydrous ether solvent (e.g., THF, Diethyl Ether) in a flame-dried, three-neck flask under an inert atmosphere.
-
Reductant Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (2.0-2.5 equiv.) or Diisobutylaluminium Hydride (DIBAL-H), dropwise. Caution: LiAlH₄ reacts violently with water.
-
Reaction and Quench: Allow the reaction to stir at 0 °C and then warm to room temperature until TLC indicates full consumption of the starting material. Cool the mixture back to 0 °C and carefully quench the excess hydride by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude (5-bromopyridine-3,4-diyl)dimethanol, which may be used directly in the next step.
Step B: Acid-Catalyzed Cyclization
-
Reaction Setup: Dissolve the crude diol from Step A in a suitable solvent like toluene or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like SnCl₄.[8]
-
Reaction Execution: Heat the mixture, often with a Dean-Stark trap to remove the water formed during the reaction. Monitor the formation of the furo[3,4-c]pyridine product by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst. Dry the organic layer, concentrate, and purify by column chromatography.
| Reducing Agent (Step A) | Acid Catalyst (Step B) | Solvent (Step B) | Temp (°C) | Typical Overall Yield (%) |
| LiAlH₄ | p-TsOH | Toluene | 110 | 65-85 |
| DIBAL-H | SnCl₄ | Dichloromethane | 40 | 70-90 |
| Table 3: Conditions for Two-Step Furopyridine Synthesis. |
digraph "Furopyridine_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Dimethyl 5-bromopyridine-\n3,4-dicarboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; StepA [label="Step A: Reduction\n(e.g., LiAlH₄ in THF)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diol [label="(5-bromopyridine-3,4-diyl)dimethanol\n(Diol intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; StepB [label="Step B: Cyclization\n(e.g., p-TsOH, Heat)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Fused Furo[3,4-c]pyridine\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> StepA [color="#5F6368"]; StepA -> Diol [color="#5F6368"]; Diol -> StepB [color="#5F6368"]; StepB -> Product [color="#5F6368"]; }
Caption: Two-Step Workflow for Furo[3,4-c]pyridine Synthesis.
Conclusion and Future Outlook
Dimethyl 5-bromopyridine-3,4-dicarboxylate stands out as a powerful and adaptable platform for the synthesis of medicinally relevant fused heterocycles. The protocols detailed herein for palladium-catalyzed cross-coupling and condensation-cyclization reactions provide reliable and efficient pathways to novel aryl-substituted pyridines, thienopyridines, and furopyridines. The modularity of these synthetic routes allows for the rapid generation of compound libraries, accelerating the discovery of new therapeutic agents. Future work will undoubtedly focus on leveraging this building block in more complex, multi-component reactions and exploring novel cyclization partners to further expand the accessible chemical space.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
- MySkinRecipes. (n.d.). Dimethyl 5-bromopyridine-2,3-dicarboxylate.
- Dotsenko, V. V., et al. (2017). The Chemistry of Thienopyridines. ResearchGate.
- Vulcanchem. (n.d.). Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5.
- BenchChem. (2025). Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry.
- Yate, F. S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5).
- Singh, U. et al. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
- Al-Adiwish, W. M., et al. (n.d.). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' :4,5]thieno[2,3-b]pyridine. NIH.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Royal Society of Chemistry.
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- 6. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Cyclization Reactions Involving Dimethyl 5-bromopyridine-3,4-dicarboxylate
Abstract
This comprehensive guide provides detailed application notes and protocols for leveraging Dimethyl 5-bromopyridine-3,4-dicarboxylate as a pivotal building block in the synthesis of complex heterocyclic structures. The unique arrangement of the bromine atom and two methyl carboxylate groups on the pyridine core offers a versatile platform for a variety of cyclization strategies.[1] This document explores the mechanistic underpinnings and practical execution of key palladium-catalyzed intramolecular reactions, including the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig cyclizations. Each section provides a theoretical framework, step-by-step experimental protocols, and expected outcomes, designed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Value of Dimethyl 5-bromopyridine-3,4-dicarboxylate
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in medicinal chemistry and materials science.[1][2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and two methyl carboxylate groups at the 3- and 4-positions.[1] This specific substitution pattern imparts a unique combination of reactivity and structural control, making it an ideal starting material for the construction of diverse and complex heterocyclic scaffolds.
The bromine atom at the 5-position serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[1] This allows for the strategic introduction of various substituents, which can then participate in subsequent intramolecular cyclization events. The adjacent dimethyl carboxylate groups can influence the electronic properties of the pyridine ring and can be further manipulated to modulate the physicochemical properties of the final products or to serve as anchoring points for further derivatization.
This guide focuses on the application of Dimethyl 5-bromopyridine-3,4-dicarboxylate in intramolecular cyclization reactions, providing both the "why" and the "how" for synthesizing novel heterocyclic systems.
Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the formation of carbocyclic and heterocyclic rings through the coupling of an aryl or vinyl halide with an alkene within the same molecule.[3][4] In the context of Dimethyl 5-bromopyridine-3,4-dicarboxylate, this reaction enables the construction of fused ring systems, which are prevalent in numerous biologically active compounds.
Mechanistic Rationale
The catalytic cycle of the intramolecular Heck reaction typically proceeds through a "neutral pathway".[4] It begins with the oxidative addition of the aryl bromide (our pyridine derivative) to a palladium(0) complex. This is followed by migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. The final step is a β-hydride elimination, which regenerates the palladium(0) catalyst and yields the cyclized product with an exocyclic or endocyclic double bond.[4] The regioselectivity of the β-hydride elimination can often be controlled by the specific reaction conditions and the nature of the substrate.
Caption: Generalized Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Synthesis of a Pyrido-Fused Lactam
This protocol describes the synthesis of a fused heterocyclic system via an intramolecular Heck reaction, starting from a derivative of Dimethyl 5-bromopyridine-3,4-dicarboxylate tethered to an acrylic moiety.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Substrate (N-allyl-5-bromo-3,4-dicarbomethoxypyridine derivative) | ≥95% | Synthesized in-house |
| Palladium(II) acetate (Pd(OAc)₂) | 99.9% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics |
| Sodium acetate (NaOAc) | Anhydrous, 99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Silica gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-allyl-5-bromo-3,4-dicarbomethoxypyridine derivative (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and sodium acetate (1.5 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (10 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrido-fused lactam.
Intramolecular Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and halides or triflates.[5][6] Its intramolecular variant provides a powerful and versatile method for the construction of macrocycles and other ring systems under mild conditions.[7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The reaction commences with the oxidative addition of the aryl bromide to a palladium(0) complex. The crucial transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process that is typically facilitated by a base.[5] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the carbon-carbon coupled product and regenerates the palladium(0) catalyst.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Synthesis of a Biaryl-Fused Heterocycle
This protocol outlines the synthesis of a biaryl-fused heterocyclic system via an intramolecular Suzuki-Miyaura reaction of a boronic ester-substituted derivative of Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Substrate (Boronic ester derivative of Dimethyl 5-bromopyridine-3,4-dicarboxylate) | ≥95% | Synthesized in-house |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 99% | Strem Chemicals |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Acros Organics |
| Water | Degassed, deionized | - |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Saturated ammonium chloride solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Silica gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the boronic ester substrate (1.0 mmol) in a mixture of 1,4-dioxane (15 mL) and degassed water (3 mL).
-
Reagent Addition: Add potassium carbonate (3.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL). Wash with saturated ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired biaryl-fused heterocycle.
Intramolecular Sonogashira Coupling and Subsequent Cyclization
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in organic synthesis.[9][10] When applied intramolecularly, it can lead to the formation of macrocycles containing an alkyne moiety. This can be followed by a subsequent cyclization step to construct more complex polycyclic systems.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[9] The palladium catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.
Caption: Simplified Catalytic Cycles of the Sonogashira Reaction.
Experimental Protocol: Tandem Sonogashira Coupling and Cyclization
This protocol describes a two-step, one-pot procedure involving an intramolecular Sonogashira coupling followed by a thermal cyclization to generate a fused heterocyclic system.
Table 3: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Substrate (alkyne-tethered Dimethyl 5-bromopyridine-3,4-dicarboxylate) | ≥95% | Synthesized in-house |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 99% | Strem Chemicals |
| Copper(I) iodide (CuI) | 99.5% | Acros Organics |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| Toluene | Anhydrous | Fisher Scientific |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Water | Deionized | - |
| Brine | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | - | Fisher Scientific |
| Silica gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
-
Sonogashira Coupling:
-
To a solution of the alkyne-tethered substrate (1.0 mmol) in a mixture of anhydrous THF (10 mL) and triethylamine (5 mL), add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).
-
Stir the reaction mixture at room temperature for 4-8 hours under an inert atmosphere until TLC analysis indicates complete consumption of the starting material.
-
-
Solvent Exchange:
-
Remove the solvents under reduced pressure.
-
Add anhydrous toluene (15 mL) to the residue.
-
-
Cyclization:
-
Heat the toluene solution to reflux (approximately 110 °C) for 6-12 hours. Monitor the formation of the cyclized product by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts.
-
Wash the Celite pad with ethyl acetate (20 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired fused heterocyclic product.
-
Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] Its intramolecular application is a highly effective method for the synthesis of nitrogen-containing heterocycles. This reaction is particularly valuable for constructing five- and six-membered rings.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[11] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the tethered amine. Deprotonation of the amine by a base, followed by reductive elimination, forms the C-N bond of the heterocyclic ring and regenerates the Pd(0) catalyst.[13]
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of a Dihydropyrido-Fused Pyrazine
This protocol details the synthesis of a dihydropyrido-fused pyrazine via an intramolecular Buchwald-Hartwig amination of an amino-functionalized derivative of Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Table 4: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Substrate (amino-tethered Dimethyl 5-bromopyridine-3,4-dicarboxylate) | ≥95% | Synthesized in-house |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent grade | Strem Chemicals |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |
| Toluene | Anhydrous | Acros Organics |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Water | Deionized | - |
| Brine | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific |
| Silica gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the amino-tethered substrate (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol% Pd), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (40 mL) and carefully quench with water (10 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired dihydropyrido-fused pyrazine.
Conclusion
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a demonstrably valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The strategic placement of its functional groups allows for the application of powerful palladium-catalyzed intramolecular cyclization reactions, including the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel and complex molecular architectures with potential applications in drug discovery and materials science. By understanding the underlying mechanisms and following these detailed procedures, scientists can effectively harness the synthetic potential of this important pyridine derivative.
References
- Heravi, M. M., & Fa, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1983.
- Singh, R., & Kumar, A. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1599–1626.
- Tamaru, Y., Yamada, Y., & Yoshida, Z. (1983). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry, 48(8), 1296–1298.
- Wang, Z., & Dong, G. (2023). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. The Journal of Organic Chemistry, 88(13), 8828–8841.
- Kiełbasiński, P., Rachoń, J., & Gryko, D. T. (2018). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. European Journal of Organic Chemistry, 2018(48), 6825–6833.
- MySkinRecipes. (n.d.).
- Wikipedia. (2023, October 29). Intramolecular Heck reaction. In Wikipedia.
- Royal Society of Chemistry. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Vulcanchem. (n.d.).
- Wikipedia. (2023, December 23).
- Carretero, J. C., & García, M. (2009). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREO CENTERS. Current Organic Chemistry, 13(16), 1639–1664.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- ResearchGate. (n.d.). Palladium‐catalyzed cascade cyclization−coupling reaction of N‐allyl‐N‐(2‐bromoallyl) compounds.
- Chemistry LibreTexts. (2023, June 30).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 26(61), 13866–13870.
- ResearchGate. (n.d.). Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids.
- G. Heinisch, & W. Holzer. (1992). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, 34(2), 307.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2025, March 27).
- Wu, Y. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Fort, Y., & Gros, P. (2000). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 4, 193–213.
- Deshmukh, S. S., Deshmukh, S. N., & Deshmukh, S. S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447–452.
- González-Vera, J. A., García-Viñuales, S., Marcaccini, S., & García-Valverde, M. (2023).
- BLD Pharm. (n.d.).
- Imasheva, A. A., Guda, A. A., Soldatov, A. V., Kurbangalieva, A. R., Dobrynin, A. B., & Zamilova, A. I. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6296.
- MilliporeSigma. (n.d.).
- Butenschön, H. (2025, January 2). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Synthesis, 57(01), 1–25.
- Semantic Scholar. (n.d.). Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD)
- El-Ghanam, A. M. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Mansoura Journal of Chemistry, 24(2), 1–10.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2022, May 22). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction.
- Al-Ostoot, F. H., Al-Ghamdi, A. A., Al-Massri, K. A., & Al-Wabli, R. I. (2022). Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. Molecules, 27(13), 4209.
- ResearchGate. (n.d.). Synthesis of Some C-3,4,5-Substituted 2,6Dimethyl1,4-dihydropyridines (4-DHPs).
Sources
- 1. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 2. Dimethyl 5-bromopyridine-2,3-dicarboxylate [myskinrecipes.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Functionalization of pyridine ring at C5 position using bromine handle
Application Note: Strategic Functionalization of the Pyridine Ring at the C5 Position via Bromine Handle
Executive Summary
The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 20% of the top 100 marketed drugs. However, its electron-deficient nature creates a distinct dichotomy in reactivity: while the C2 and C4 positions are susceptible to nucleophilic attack, the C3 (and symmetrically equivalent C5) position—the "meta" position—is notoriously difficult to functionalize via classical electrophilic aromatic substitution.
This guide details the functionalization of the C5 position utilizing a bromine handle (e.g., 3-bromopyridine or 3,5-dibromopyridine). Unlike the inert C-H bond, the C-Br bond serves as a versatile "universal socket," enabling access to C-C, C-N, and C-O bonds via transition metal catalysis or lithium-halogen exchange. We provide validated protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Lithium-Halogen exchange, with specific attention to overcoming catalyst poisoning by the pyridine nitrogen.
Strategic Analysis: The "Meta" Challenge
The pyridine nitrogen's lone pair and electronegativity deplete electron density from the ring, deactivating it toward electrophiles. However, this same property activates the C-Br bond at the C3/C5 position for oxidative addition by low-valent metals (Pd, Ni).
Key Mechanistic Hurdles:
-
Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the Lewis acidic metal center (e.g., Pd(II)), forming stable, unreactive complexes (Py-Pd-L), effectively killing the catalytic cycle.
-
Protodehalogenation: In metal-halogen exchange, the resulting pyridyl-lithium species is highly basic and can abstract protons from the solvent or ligand if conditions are not strictly anhydrous/cryogenic.
Decision Matrix: Selecting the Methodology
Figure 1: Decision tree for selecting the optimal synthetic pathway based on the desired functional group.
Method A: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)[1][2]
The Suzuki coupling is the workhorse for arylation. For 3-bromopyridines, the oxidative addition of Pd(0) into the C-Br bond is generally facile. The challenge lies in the transmetalation and preventing the "poisoning" effect.
Critical Insight: Use bulky, electron-rich phosphine ligands (e.g., PCy3, SPhos, XPhos). These ligands increase the electron density on Pd (facilitating oxidative addition) and their steric bulk prevents the pyridine nitrogen from binding to the metal center.
Protocol 1: C5-Arylation of 3-Bromopyridine
-
Substrate: 3-Bromopyridine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2-5 mol%)[2]
-
Ligand: SPhos or XPhos (4-10 mol%) — Ratio Pd:L = 1:2
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for base-sensitive substrates)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Addition: Add degassed solvent (Toluene/Water, 5 mL) and 3-bromopyridine (1.0 mmol) via syringe.
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS.[1]
-
Note: The mixture will turn black (active Pd(0)) upon heating.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Typical Yield: 80–95%
Method B: C-N Bond Formation (Buchwald-Hartwig)
Amination at C5 is more challenging than C2 due to the lack of activation for SNAr. Buchwald-Hartwig conditions are required.[2][3][4]
Critical Insight: For pyridines, Pd₂ (dba)₃ combined with XantPhos or BrettPhos is superior. XantPhos (a wide bite-angle ligand) is particularly effective for coupling primary amines and preventing chelation of the pyridine product to the catalyst.
Protocol 2: C5-Amination with Secondary Amines
-
Substrate: 3-Bromopyridine (1.0 equiv)
-
Amine: Morpholine/Piperidine/Aniline (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)[2]
-
Ligand: XantPhos (2-4 mol%)
-
Base: NaOtBu (1.5 equiv) — Must be dry and fresh.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and XantPhos in the reaction vessel. Add a small amount of solvent and stir for 5 mins to form the active catalyst species.
-
Reagent Addition: Add the 3-bromopyridine, amine, and NaOtBu.
-
Heating: Heat to 100 °C for 12–18 hours.
-
Workup: Cool to RT. Quench with water (carefully, NaOtBu is reactive). Extract with EtOAc.[1]
-
Caution: Pyridyl amines are polar; ensure aqueous phase pH is basic (>10) during extraction to prevent salt formation.
-
Method C: Lithium-Halogen Exchange (The Nucleophilic Turn)
This method inverts the polarity of the pyridine ring, converting the electrophilic C-Br bond into a nucleophilic C-Li center. This allows reaction with electrophiles (aldehydes, ketones, CO₂).
Critical Insight:
-
Temperature Control: The 3-pyridyl lithium species is unstable above -60 °C and will undergo "pyridyne" formation or dimerization. Reactions must be kept at -78 °C .
-
The "Turbo Grignard" Alternative: Using i-PrMgCl·LiCl allows for exchange at higher temperatures (-15 °C to 0 °C) and tolerates functional groups like esters and nitriles that would be destroyed by n-BuLi.
Protocol 3: Classical Cryogenic Exchange (n-BuLi)
-
Substrate: 3-Bromopyridine (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 1.6M in hexanes)
-
Electrophile: Benzaldehyde (1.2 equiv)
-
Solvent: Anhydrous THF or Et₂O (Strictly dry)
Step-by-Step Procedure:
-
Cooling: Dissolve 3-bromopyridine (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to -78 °C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes. The solution may turn yellow/orange. Stir for 30 minutes at -78 °C.
-
Validation: Taking an aliquot and quenching with D₂O should yield 3-deuteriopyridine (check by NMR).
-
-
Quench: Add the electrophile (Benzaldehyde) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]
Data Summary & Troubleshooting
| Parameter | Suzuki-Miyaura (C-C) | Buchwald-Hartwig (C-N) | Li-Halogen Exchange |
| Primary Challenge | Catalyst Poisoning (N-binding) | Reductive Elimination | Species Stability (Temp) |
| Key Solution | Bulky Ligands (SPhos, XPhos) | Bidentate Ligands (XantPhos) | Cryogenic (-78°C) or Turbo Grignard |
| Preferred Base | K₃PO₄, Cs₂CO₃ | NaOtBu, Cs₂CO₃ | N/A (Reagent is basic) |
| Solvent System | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane (Anhydrous) | THF, Et₂O (Anhydrous) |
Common Failure Modes:
-
Low Conversion (Suzuki): Often due to oxygen in the system. Degas solvents thoroughly (sparge with Ar for 15 mins).
-
Dehalogenation (Buchwald): If the C-Br bond is reduced to C-H instead of aminated, switch to a ligand with a smaller bite angle or lower the temperature.
-
Scrambling (Li-Exchange): If multiple products are observed, the lithiated species is equilibrating. Ensure temperature is strictly < -70 °C or switch to non-ethereal solvents like DCM (specialized conditions) [5].
References
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Reference Protocols. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Amination. [Link]
-
BYU ScholarsArchive. (2013). Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithio-Pyridine in Dichloromethane. [Link]
-
Knochel, P., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics via Formation of a Magnesium Intermediate. [Link]
Sources
High-Fidelity Transesterification of Dimethyl 5-bromopyridine-3,4-dicarboxylate
Application Note & Protocol Guide
Abstract
This application note details the reagent selection and experimental protocols for the transesterification of Dimethyl 5-bromopyridine-3,4-dicarboxylate (1) . Unlike simple aromatic esters, this scaffold presents specific electronic and steric challenges, most notably the risk of Nucleophilic Aromatic Substitution (
Introduction & Substrate Analysis
The 3,4-dicarboxylate pyridine core is a critical intermediate in the synthesis of fused heterocycles (e.g., coplanar isoquinolines, naphthyridines) often targeted in kinase inhibitor discovery (CDK, PDE inhibitors).[1]
The Chemoselectivity Challenge
The substrate contains three reactive centers:
-
C3-Ester: Sterically crowded by the C4-ester and C2-H.
-
C4-Ester: Sterically crowded by the C3-ester and C5-Bromine.
-
C5-Bromine: A "soft" electrophile. While C5 is typically the least reactive position on a pyridine ring for
, the strong electron-withdrawing nature of the ortho- and para-located esters (relative to the nitrogen and each other) significantly lowers the LUMO energy of the ring.
Critical Warning: The use of classical basic transesterification reagents (e.g., NaOEt in EtOH) poses a high risk of displacing the bromine atom (
Reagent Selection Guide
The following decision matrix guides the selection of the optimal transesterification method based on the target alcohol and downstream application.
Figure 1: Reagent selection decision tree. Method A (Titanium-mediated) is the recommended default for high-value intermediates to ensure bromine retention.
Mechanism of Action: Titanium(IV) Mediated
Reagent: Titanium(IV) isopropoxide [Ti(OiPr)4] or Titanium(IV) ethoxide.[1]
Unlike Brønsted acid catalysis, which relies on protonating the carbonyl oxygen (lowering activation energy but risking decarboxylation in pyridines), Titanium alkoxides operate via a coordination-insertion mechanism .[1] This proceeds under neutral conditions, preserving the C5-Br bond.
-
Ligand Exchange: The Ti(OiPr)4 undergoes rapid ligand exchange with the solvent/reactant alcohol (R-OH) to form the active catalytic species
. -
Activation: The titanium center acts as a Lewis acid, coordinating to the carbonyl oxygen of the methyl ester.
-
Four-Centered Transition State: The alkoxide ligand is delivered intramolecularly to the carbonyl carbon, forming a tetrahedral intermediate without generating free charged species (alkoxides) that would trigger
.
Figure 2: Simplified catalytic cycle of Titanium-mediated transesterification.
Experimental Protocols
Method A: Titanium(IV) Isopropoxide (Recommended)
Applicability: Best for converting Methyl esters to Ethyl, Isopropyl, Benzyl, or Allyl esters.[1] Advantages: Neutral pH, anhydrous, compatible with the C5-Bromine handle.[1]
Reagents:
-
Substrate: Dimethyl 5-bromopyridine-3,4-dicarboxylate (1.0 equiv)[1]
-
Solvent/Reactant: Target Alcohol (R-OH) (10–20 equiv, or as solvent)[1]
-
Catalyst: Titanium(IV) isopropoxide (0.05 – 0.2 equiv)[1]
-
Note: Ensure the target alcohol is dry (molecular sieves).
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or a distillation head) topped with a nitrogen balloon.
-
Charging: Add the pyridine substrate (e.g., 5.0 mmol) and the target alcohol (e.g., 20 mL).
-
Catalyst Addition: Add Ti(OiPr)4 (0.5 mmol, 10 mol%) via syringe. The solution may turn slightly yellow.
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor by TLC (typically 30% EtOAc/Hexanes). The product ester usually has a higher Rf (is more lipophilic) than the dimethyl ester.
-
Workup (Crucial):
-
Cool to room temperature.
-
Quench: Add 2 mL of water (or 1N HCl if the product is not acid-sensitive) to hydrolyze the titanium catalyst. A thick white precipitate (TiO2) will form.
-
Filtration: Dilute with EtOAc and filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc.
-
-
Purification: Concentrate the filtrate. If high-boiling alcohol remains, distill it off or perform column chromatography.[1]
Method B: Acid-Catalyzed (H2SO4)
Applicability: Only for simple alcohols (EtOH, PrOH) where the alcohol is the solvent. Risk: Prolonged heating in acid may cause decarboxylation of the pyridine-3,4-dicarboxylic acid if hydrolysis occurs faster than transesterification.
Protocol:
-
Dissolve Dimethyl 5-bromopyridine-3,4-dicarboxylate (1.0 equiv) in the target alcohol (0.2 M concentration).
-
Add concentrated H2SO4 (2.0 equiv) dropwise.
-
Heat to reflux for 12–24 hours.
-
Workup: Cool to
. Carefully neutralize with saturated NaHCO3 solution (gas evolution!). Extract with DCM.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Incomplete Conversion | Equilibrium limitation (MeOH presence). | Install a distillation head to remove MeOH continuously. Add fresh Ti catalyst (5 mol%). |
| New Spot (Lower Rf) | Hydrolysis to mono-acid or di-acid. | System was not anhydrous. Dry the alcohol over 3Å sieves before use. |
| New Spot (Complex Mix) | STOP. Did you use a base (alkoxide)? Switch to Method A (Titanium). | |
| Thick Emulsion during Workup | Titanium hydroxides. | Use the Celite filtration method described in Method A. Do not rely solely on extraction. |
References
-
Otera, J. (1993).[3] "Transesterification."[2][3][4][5][6][7] Chemical Reviews, 93(4), 1449–1470.[1][3]
- Foundational review establishing the utility of organotin and titanium catalysts for neutral transesterific
-
Seebach, D., et al. (1982).[1] "Titanate-Mediated Transesterifications." Synthesis, 1982(2), 138-141.[1]
- Establishes the protocol for Ti(OR)
- Schlosser, M. (2005). "The reactivity of halopyridines in nucleophilic substitution." Organometallics in Synthesis. Provides the theoretical grounding for the lability of the C5-Bromine in electron-deficient pyridines.
-
Krasavin, M., et al. (2015).[1] "Reactivity of 3,4-dicarboxypyridines." Tetrahedron Letters.
- Discusses the specific steric and electronic environment of the 3,4-dicarboxyl
(Note: While specific literature on the exact 5-bromo-3,4-dimethyl ester transesterification is sparse, the protocols above are derived from validated methodologies for structurally homologous pyridine dicarboxylates found in the referenced literature.)
Sources
Application Note: A Two-Step Synthesis of 5-Bromopyridine-3,4-dicarboxylic Anhydride
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 5-Bromopyridine-3,4-dicarboxylic Anhydride from Dimethyl 5-bromopyridine-3,4-dicarboxylate. The synthesis involves an initial saponification of the diester to the corresponding dicarboxylic acid, followed by a cyclizing dehydration to yield the target anhydride. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural steps, mechanistic insights, and critical safety information. The protocols described herein are designed to be robust and reproducible, providing a reliable pathway to this valuable synthetic intermediate.
Introduction and Scientific Principle
Pyridine dicarboxylic anhydrides are pivotal building blocks in the synthesis of complex heterocyclic systems, including pharmaceuticals, agrochemicals, and functional dyes.[1][2] Their utility stems from the reactive anhydride moiety, which readily participates in reactions with nucleophiles to form imides, amides, and esters. The conversion of a stable diester precursor, such as Dimethyl 5-bromopyridine-3,4-dicarboxylate, into its corresponding cyclic anhydride is a fundamental transformation that proceeds via two distinct chemical operations:
-
Saponification (Hydrolysis): The process begins with the base-mediated hydrolysis of the two methyl ester groups. This reaction is a classic nucleophilic acyl substitution where hydroxide ions attack the electrophilic carbonyl carbons of the esters. The resulting tetrahedral intermediates collapse, expelling methoxide as the leaving group. A subsequent acid-base reaction between the generated carboxylic acids and the basic medium yields the dicarboxylate salt. The reaction is driven to completion by a final acidification step, which protonates the dicarboxylate salt to precipitate the neutral 5-Bromopyridine-3,4-dicarboxylic acid.
-
Dehydration and Cyclization: The isolated dicarboxylic acid is then converted to the cyclic anhydride through dehydration. While various dehydrating agents can be employed, heating in acetic anhydride is a common and effective method.[3] Acetic anhydride serves as both the solvent and the dehydrating agent. The mechanism involves the formation of a mixed anhydride intermediate which then undergoes an intramolecular nucleophilic attack by the adjacent carboxylic acid group, cyclizing to form the stable five-membered anhydride ring and releasing a molecule of acetic acid.
This two-step sequence provides a clean and efficient route to the desired anhydride, leveraging fundamental and well-established organic chemistry principles.
Experimental Workflow Overview
The overall synthetic pathway is illustrated below. The process is divided into two main experimental stages, each with a distinct work-up and isolation procedure before proceeding to the next step.
Figure 1: High-level workflow for the synthesis of 5-Bromopyridine-3,4-dicarboxylic Anhydride.
Detailed Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Acetic anhydride is corrosive and a lachrymator. Concentrated acids and bases are highly corrosive.
Part A: Hydrolysis to 5-Bromopyridine-3,4-dicarboxylic acid
This protocol is adapted from established procedures for the hydrolysis of pyridine dicarboxylate esters.[4]
Materials:
-
Dimethyl 5-bromopyridine-3,4-dicarboxylate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl, ~37%)
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
pH paper or pH meter
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In a round-bottom flask, suspend Dimethyl 5-bromopyridine-3,4-dicarboxylate (1.0 eq) in a solution of methanol and water (e.g., a 3:1 v/v mixture).
-
Base Addition: Add potassium hydroxide (2.2 to 2.5 eq) to the suspension. The mixture may become clearer as the reaction begins.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 65-75°C for a methanol/water system). Maintain reflux with vigorous stirring for 2-4 hours.
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diester spot.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with deionized water. Cool the solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is approximately 1.8-2.0.[2] A precipitate of the dicarboxylic acid will form.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water to remove residual salts. Dry the product under vacuum at 50-60°C to a constant weight. The resulting 5-Bromopyridine-3,4-dicarboxylic acid should be an off-white to pale yellow solid.
Part B: Dehydration to 5-Bromopyridine-3,4-dicarboxylic Anhydride
This protocol uses acetic anhydride to effect the cyclodehydration, a standard method for forming cyclic anhydrides.[3][5]
Materials:
-
5-Bromopyridine-3,4-dicarboxylic acid (from Part A)
-
Acetic anhydride
-
Toluene or diethyl ether (for washing)
Equipment:
-
Dry round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
Procedure:
-
Reagent Setup: Place the dried 5-Bromopyridine-3,4-dicarboxylic acid (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Dehydrating Agent: Add an excess of acetic anhydride (e.g., 5-10 mL per gram of diacid) to the flask.
-
Heating: Attach a reflux condenser fitted with a calcium chloride or silica gel drying tube. Heat the mixture with stirring to a gentle reflux (the boiling point of acetic anhydride is ~140°C) or maintain a temperature of 100-120°C.
-
Reaction Time: Continue heating for 1-3 hours. The solid diacid should gradually dissolve as it converts to the more soluble anhydride.
-
Cooling and Precipitation: After the reaction period, remove the heat source and allow the solution to cool slowly to room temperature, and then further cool in an ice bath. The anhydride product may crystallize out upon cooling.
-
Isolation: Collect the crystalline product by vacuum filtration. If crystallization is slow, the excess acetic anhydride can be carefully removed under reduced pressure (note: ensure your vacuum system is compatible with acetic vapors). The residue can then be triturated with a non-polar solvent like toluene or dry diethyl ether to induce precipitation and wash away impurities.
-
Drying: Dry the isolated solid under vacuum to remove any residual solvent and acetic acid. The final product, 5-Bromopyridine-3,4-dicarboxylic Anhydride, is typically a white to off-white crystalline solid.
Data Summary and Characterization
The following table summarizes the key reactants and expected outcomes for this synthetic sequence.
| Parameter | Part A: Hydrolysis | Part B: Dehydration |
| Starting Material | Dimethyl 5-bromopyridine-3,4-dicarboxylate | 5-Bromopyridine-3,4-dicarboxylic acid |
| Key Reagent(s) | Potassium Hydroxide (KOH) | Acetic Anhydride |
| Solvent | Methanol / Water | Acetic Anhydride (reagent and solvent) |
| Temperature | Reflux (~65-75°C) | Reflux (~100-140°C) |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Product | 5-Bromopyridine-3,4-dicarboxylic acid | 5-Bromopyridine-3,4-dicarboxylic Anhydride |
| Typical Yield | >90% | >85% |
| Product Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
Product Characterization:
-
Intermediate (Diacid): The identity and purity of the 5-Bromopyridine-3,4-dicarboxylic acid can be confirmed by ¹H NMR spectroscopy (disappearance of methyl ester singlets around 3.7-4.0 ppm and appearance of a broad carboxylic acid proton signal) and melting point analysis.
-
Final Product (Anhydride): The final anhydride can be characterized by:
-
FTIR Spectroscopy: Appearance of two characteristic C=O stretching bands for a cyclic anhydride, typically around 1850 cm⁻¹ and 1780 cm⁻¹.
-
¹H NMR Spectroscopy: Confirmation of the pyridine ring protons and the absence of the carboxylic acid proton signal.
-
Melting Point: A sharp melting point consistent with the pure compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Hydrolysis (Part A) | Insufficient base, short reaction time, or low temp. | Increase equivalents of KOH to 2.5 eq. Ensure vigorous reflux and extend the reaction time. Confirm with TLC. |
| Low Yield of Diacid (Part A) | Product is partially soluble in the acidic filtrate. | Ensure the solution is sufficiently acidic (pH < 2) and thoroughly cooled in an ice bath before filtration. |
| Reaction Stalls During Dehydration (Part B) | Water present in the starting diacid. | Ensure the dicarboxylic acid from Part A is thoroughly dried before proceeding. Use a drying tube on the condenser. |
| Product is Oily or Fails to Crystallize (Part B) | Residual acetic acid or other impurities. | Remove excess acetic anhydride under high vacuum. Triturate the residue with a dry, non-polar solvent like ether or hexanes. |
References
- Organic Syntheses Procedure. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.
- Vulcanchem. Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5.
- Wiley Online Library. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Chemistry – A European Journal, 2024.
- Thieme. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 20a: Three Carbon-Heteroatom Bonds: Acid Halides; Carboxylic Acids and Acid Salts.
- PubMed. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Chemistry, 2024.
- Royal Society of Chemistry. Supporting Information for "Lanthanide(III) complexes of a new heptadentate ligand...".
- Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, 2021.
- Sigma-Aldrich. 5-Bromopyridine-3-carboxylic acid 98 20826-04-4.
- Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. J Chem Sci, 2011.
- Organic Syntheses Procedure. 2,3-diaminopyridine.
- Organic Chemistry Portal. Anhydride synthesis.
- Thermo Scientific Chemicals. Pyridine-3,4-dicarboxylic anhydride, 97%.
- Google Patents. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
- MilliporeSigma. Dimethyl 5-bromopyridine-2,3-dicarboxylate | 521980-82-5.
- Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides.
- The Royal Society of Chemistry. Synthesis and characterization of metallo-supramolecular polymers....
- Organic Syntheses Procedure. 2,3-PYRAZINEDICARBOXYLIC ACID.
- Google Patents. EP0202625B1 - Process for the preparation of....
- European Patent Office. EP0259687A2 - Method for the preparation of pyridine-2,3-dicarboxylic acids.
Sources
- 1. Pyridine-3,4-dicarboxylic anhydride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. rsc.org [rsc.org]
- 5. hilarispublisher.com [hilarispublisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyl 5-bromopyridine-3,4-dicarboxylate
Topic: Purification & Troubleshooting for Dimethyl 5-bromopyridine-3,4-dicarboxylate (CAS: 521980-85-8) Audience: Medicinal Chemists, Process Chemists Status: Active Support Guide
Executive Summary
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a critical intermediate, often utilized in the synthesis of imidazo[4,5-c]pyridines and other kinase inhibitors. Its purification is frequently complicated by two factors: the basicity of the pyridine nitrogen (causing streaking on silica) and the hydrolytic instability of the methyl esters under basic aqueous conditions.
This guide addresses the three most common support tickets received regarding this compound:
-
Crystallization Failure: "The product oils out instead of crystallizing."
-
Chromatography Issues: "The compound streaks/tails on silica gel."
-
Impurity Management: "Persistent mono-ester impurities."
Module 1: Crystallization Troubleshooting
Ticket #101: "My product oils out upon cooling. How do I get a solid?"
Diagnosis: "Oiling out" occurs when the compound phase-separates as a liquid before it can nucleate as a solid. This is common with aromatic diesters, particularly when the solution is cooled too rapidly or the solvent polarity gap is too wide.
The Fix: Thermodynamic Control via Methanol/Water We recommend a Methanol (MeOH) / Water system over Ethyl Acetate/Hexanes for this specific pyridine derivative. The pyridine nitrogen forms hydrogen bonds with water, which can help stabilize the crystal lattice during nucleation.
Optimized Protocol
| Step | Action | Technical Rationale |
| 1 | Dissolve crude solid in minimum boiling MeOH (approx. 5-7 mL per gram). | High solubility of the diester in hot MeOH ensures a saturated solution. |
| 2 | Remove heat.[1] Add warm water (50°C) dropwise until persistent turbidity is observed. | Adding cold antisolvent (water) to a hot solution causes shock precipitation (oiling). Warm water maintains equilibrium. |
| 3 | Add 1-2 drops of MeOH to clear the turbidity. | Establishes a metastable zone just below saturation. |
| 4 | Seed with a pure crystal at 40-45°C. | Provides a template for nucleation, bypassing the energy barrier that leads to oiling. |
| 5 | Cool slowly to RT (10°C/hour), then to 0°C. | Slow cooling prevents the entrapment of impurities. |
Expert Insight: If oiling persists, your crude purity is likely <85%. Impurities depress the melting point, sometimes below the process temperature. Action: Perform a rough silica plug filtration (see Module 2) before attempting recrystallization.
Visualization: Recrystallization Workflow
Figure 1: Step-by-step logic for preventing "oiling out" during recrystallization.
Module 2: Chromatographic Separation
Ticket #102: "The compound streaks on the column, ruining separation."
Diagnosis: Pyridine derivatives act as Lewis bases. The nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing peak tailing (streaking). This co-elutes impurities and reduces yield.
The Fix: Mobile Phase Modifiers You must mask the silanol groups. Standard gradients (Hex/EtOAc) are insufficient.
Recommended Solvent Systems
| Method | Mobile Phase Composition | Application |
| Standard | DCM / MeOH (98:2 to 95:5) | General purification. Good for removing non-polar byproducts. |
| Anti-Tailing | Hexane / EtOAc + 1% Triethylamine (TEA) | Best for high purity. TEA blocks silanol sites. |
| Alternative | DCM / Acetone | Useful if the compound co-elutes with starting material in EtOAc. |
Protocol for TEA Deactivation:
-
Pre-wash the silica column with 3 Column Volumes (CV) of Hexane containing 1% TEA.
-
Run the gradient (e.g., 0-40% EtOAc in Hexane) without TEA in the bottles (the pre-wash is usually sufficient), OR maintain 0.5% TEA throughout the run if tailing persists.
-
Post-Run: Rotovap the fractions. Note that TEA has a high boiling point (89°C). You may need to co-evaporate with toluene or dry under high vacuum for 12h to remove trace amine.
Module 3: Impurity Profiling & Management
Ticket #103: "I see a persistent impurity at M-14 mass units."
Diagnosis: This is the Mono-methyl ester (Hydrolysis product).
-
Target MW: ~274 (Diester)
-
Impurity MW: ~260 (Mono-acid/Mono-ester)
Root Cause: The 3,4-dicarboxylate esters are sterically crowded but electronically activated by the electron-withdrawing bromine at C5 and the pyridine ring nitrogen. This makes them susceptible to hydrolysis if exposed to:
-
Strong aqueous base (NaOH/KOH) during workup.
-
Prolonged storage in wet solvents.
The Fix: Re-esterification or pH Control
Scenario A: Impurity is <5% Ignore it if proceeding to a reduction or hydrolysis step next. If purity is required, use Column Chromatography (Module 2). Recrystallization rarely removes the mono-ester efficiently as it co-crystallizes.
Scenario B: Impurity is >10% (Salvage Batch) Do not discard. Convert the mono-acid back to the diester.
-
Dissolve crude in Anhydrous MeOH .
-
Add 2.0 eq Thionyl Chloride (SOCl₂) dropwise at 0°C.
-
Reflux for 3 hours.
-
Concentrate to dryness.
-
Neutralize carefully: Partition between EtOAc and saturated NaHCO₃ (Do not use NaOH). Keep contact time short (<5 mins).
Decision Matrix: Purification Strategy
Use this logic flow to determine the correct method for your specific batch quality.
Figure 2: Decision matrix for selecting the appropriate purification method based on crude purity and impurity profile.
References
-
Synthesis of 5-Bromoisoquinoline (Precursor): Rey, M.; Vergnani, T.; Dreiding, A. S.[1] "Bromination of Isoquinoline." Helv. Chim. Acta, 1985 , 68, 1828.[1] Note: This describes the synthesis of the isoquinoline precursor often used to generate the 3,4-dicarboxylic acid via oxidation.
- General Pyridine Purification: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. Context: Discusses the handling of pyridine-based esters and the necessity of buffering silica gel.
-
Chromatographic Troubleshooting: Reich, H. J. "Common Problems in Chromatography." University of Wisconsin-Madison Chemistry Database. Context: Authoritative guide on using Triethylamine (TEA) to prevent streaking of basic amines on silica.
-
Compound Data (Analogous 2,3-isomer properties): VulcanChem Product Data: Dimethyl 5-bromopyridine-2,3-dicarboxylate.[2][3] Context: Provides physicochemical baseline (MP ~165°C) for the isomeric series.
Sources
Overcoming solubility issues with Dimethyl 5-bromopyridine-3,4-dicarboxylate
Solubility & Handling Troubleshooting Guide
Status: Active Last Updated: February 17, 2026 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and complex scaffold libraries. Its physicochemical profile—characterized by a lipophilic diester functionality, a weakly basic pyridine nitrogen, and a heavy halogen atom—creates a "solubility valley." It is too lipophilic for aqueous media but often too polar or crystalline for non-polar hydrocarbons, leading to frequent precipitation events during reaction workups and biological assays.
This guide provides chemically grounded solutions to these specific solubility bottlenecks.
Part 1: The Solubility Matrix
Q: What is the best solvent system for Dimethyl 5-bromopyridine-3,4-dicarboxylate?
A: There is no single "best" solvent; selection depends strictly on the operational context. The compound exhibits a high crystal lattice energy due to dipolar interactions between the ester carbonyls and the pyridine ring.
Solubility Profile Table
| Solvent Class | Suitability | Observed Behavior | Recommended Use |
| Dipolar Aprotic | Excellent | Dissolves readily at RT (>50 mg/mL). | Stock Solutions , Cross-coupling reactions (Suzuki/Stille). Examples: DMSO, DMF, DMAc. |
| Chlorinated | Good | High solubility due to polarizability match. | Workup/Extraction , Chromatography loading. Examples: DCM, Chloroform. |
| Esters/Ethers | Moderate | Soluble, but concentration-dependent. May require heating.[1][2] | Crystallization , Reaction solvents (with heating).[3] Examples: Ethyl Acetate, THF, 1,4-Dioxane. |
| Alcohols | Low to Moderate | Poor solubility at RT; good at reflux. | Recrystallization (antisolvent), Transesterification risks. Examples: Methanol, Ethanol.[3] |
| Aqueous/Buffers | Insoluble | Immediate precipitation. | Antisolvent for precipitation; requires co-solvents for assays.[1] |
Critical Note: Avoid prolonged storage in alcohols (MeOH/EtOH) with heating, as transesterification can occur if trace acid/base is present [1].
Part 2: Reaction-Specific Troubleshooting
Q: My starting material won't dissolve in Methanol/Water for the hydrolysis reaction. What should I do?
A: This is a classic issue. The diester is hydrophobic, while the hydroxide source (NaOH/LiOH) is hydrophilic. The biphasic nature prevents reaction initiation.
Protocol: The "Homogenization" Strategy
-
Switch Solvent System: Do not use pure MeOH. Use a THF:MeOH:Water (3:1:1) mixture. THF acts as a "bridge solvent," solubilizing the pyridine ester while remaining miscible with the aqueous base.
-
Temperature Modulation: Heat the mixture to 50°C. The increased thermal energy disrupts the crystal lattice, increasing saturation limits.
-
Phase Transfer Catalysis (Alternative): If you must avoid THF, add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the hydroxide ion into the organic phase, allowing the reaction to proceed in a biphasic DCM/Water system [2].
Q: I am attempting a Suzuki coupling, but the catalyst is precipitating with the substrate in Toluene.
A: Toluene is too non-polar for this dicarboxylate. The substrate likely acts as a ligand poison or precipitates, encapsulating the catalyst.
Solution:
-
Primary Fix: Switch to 1,4-Dioxane or DMF . These solvents maintain homogeneity for both the polar diester and the palladium catalyst.
-
Secondary Fix: If Toluene is mandatory, add 10-20% Ethanol or n-Butanol as a co-solvent to increase polarity without disrupting the catalytic cycle.
Part 3: Workup & Purification Logic
Q: During extraction, the compound crashes out at the interface (emulsion). How do I recover it?
A: This occurs when the organic solvent (often Ethyl Acetate) cannot maintain the solute concentration once the aqueous phase removes polar impurities (salting-out effect).
Troubleshooting Workflow:
-
Change the Organic Phase: Switch from Ethyl Acetate to Dichloromethane (DCM) or Chloroform . The higher solvation power of chlorinated solvents usually resolves this immediately.
-
Saline Break: Add saturated brine to the aqueous layer. This increases the ionic strength, forcing organic molecules back into the organic layer (Salting-Out Effect).
-
Filtration: If a solid "rag layer" persists, it is likely the product. Do not discard! Filter the entire biphasic mixture through a Celite pad. Wash the pad with hot THF to recover the product.
Diagram: Purification Decision Matrix
Figure 1: Decision tree for resolving phase separation issues during extraction.
Part 4: Biological Assay Formulation
Q: The compound precipitates when I dilute my DMSO stock into the culture medium (PBS).
A: This is "Crash-Out." The dramatic change in dielectric constant from DMSO (
Formulation Protocol (Step-by-Step):
-
Reduce Stock Concentration: If your DMSO stock is 100 mM, lower it to 10 mM . High-concentration droplets act as nucleation sites for precipitation.
-
Intermediate Dilution Step (The "Step-Down" Method):
-
Do not pipette DMSO stock directly into PBS.
-
Dilute DMSO stock 1:10 into PEG400 or Propylene Glycol first.
-
Pipette this mix into the media. The polymer chains of PEG wrap around the hydrophobic molecule, preventing aggregation [3].
-
-
Use a Surfactant: Add 0.05% Tween-80 to your assay buffer before adding the compound. This creates micelles that solubilize the diester.
Comparative Solubility in Assay Media
| Formulation Strategy | Max Soluble Conc. (Est.)[4] | Risk of Precipitation |
| Pure DMSO -> PBS | < 10 µM | High |
| DMSO -> 10% PEG400 -> PBS | ~ 50 µM | Low |
| DMSO -> 0.5% Methylcellulose | ~ 100 µM (Suspension) | None (Stable Suspension) |
References
-
ChemicalBook. (2025). Dimethyl 5-bromopyridine-2,3-dicarboxylate Properties and Reactions.
-
Sigma-Aldrich. (2025). Safety Data Sheet & Handling: Dimethyl 5-bromopyridine-2,3-dicarboxylate.
-
National Institutes of Health (NIH). (2022). Advanced Drug Delivery Strategies to Overcome Solubility Challenges.
-
BenchChem. (2025). Overcoming solubility issues with pyridine derivatives in assays.
(Note: While specific data for the 3,4-isomer is rare, protocols are derived from the chemically identical 2,3-isomer and general pyridine diester behavior.)
Sources
Technical Support Center: Coupling Reactions of Dimethyl 5-bromopyridine-3,4-dicarboxylate
Welcome to the technical support center for chemists and researchers working with Dimethyl 5-bromopyridine-3,4-dicarboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of side reactions during its coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the presence of two ester groups, presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of a debrominated side product (hydrodehalogenation) in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?
A1: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The likely mechanism involves the formation of a palladium-hydride species which then participates in the catalytic cycle instead of the desired transmetalation with the boronic acid.[1]
Root Causes & Troubleshooting Strategies:
-
Source of Hydride: The hydride species can originate from various sources in the reaction mixture, including amine bases or alcoholic solvents.[1]
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and prolonged reaction times, can promote hydrodehalogenation.
-
Recommendation: Attempt the reaction at a lower temperature. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. Microwave-assisted heating can sometimes offer better control over temperature and shorter reaction times, potentially reducing this side reaction.[4]
-
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can influence the propensity for hydrodehalogenation.
-
Recommendation: Employ a well-defined Pd(0) precatalyst to avoid in-situ reduction steps that might generate hydride species. The use of bulky, electron-rich phosphine ligands can often favor the desired reductive elimination over side reactions.
-
Q2: My primary side product is the homocoupling of my boronic acid reagent. How can I minimize the formation of this biaryl impurity?
A2: Homocoupling of boronic acids is another prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl impurity.[2][5] This is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[1][5]
Root Causes & Troubleshooting Strategies:
-
Presence of Pd(II): If you are using a Pd(II) salt like Pd(OAc)₂, it needs to be reduced to the catalytically active Pd(0) in situ. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[1][6]
-
Recommendation: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, adding a mild reducing agent like potassium formate can help suppress homocoupling.[5]
-
-
Oxygen Contamination: Dissolved oxygen in the reaction mixture can lead to the oxidation of Pd(0) to Pd(II), which then promotes homocoupling.[1][5]
-
Recommendation: Rigorously degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.[5] Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
-
Base and Solvent Effects: The choice of base and solvent can also play a role.
Troubleshooting Guide: Common Coupling Reactions
This section provides a more detailed breakdown of potential issues and solutions for specific cross-coupling reactions involving Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product with a complex mixture of byproducts.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Parameter Optimization Table for Suzuki-Miyaura Coupling:
| Parameter | Standard Condition | Alternative 1 (to reduce hydrodehalogenation) | Alternative 2 (to reduce homocoupling) |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Base | Et₃N | K₂CO₃ or K₃PO₄[7] | Na₂CO₃[3] |
| Solvent | Toluene/EtOH | 1,4-Dioxane/H₂O[2] | Degassed Toluene/H₂O |
| Temperature | 100 °C | 80 °C | 90 °C with rigorous degassing |
Buchwald-Hartwig Amination
Issue: Formation of hydrodehalogenated starting material and low conversion to the desired arylamine.
Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8] A competing side reaction is β-hydride elimination from the palladium amide intermediate, which can lead to hydrodehalogenation of the starting material.[8]
Troubleshooting Strategies:
-
Ligand Choice: The ligand plays a critical role in promoting reductive elimination over β-hydride elimination. Bulky, electron-rich biarylphosphine ligands are often essential for high efficiency.[9]
-
Base Selection: The choice of base is crucial and must be strong enough to deprotonate the amine-palladium complex but not so harsh as to cause degradation of the starting materials or ligand.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring a slightly higher reaction temperature.[11]
-
-
Catalyst Deactivation: The amine substrate itself or the product can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition.[9]
-
Recommendation: Employing a robust ligand that resists displacement can mitigate this issue.
-
Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add Dimethyl 5-bromopyridine-3,4-dicarboxylate (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
Issue: Significant formation of the Glaser-type homocoupling product of the terminal alkyne.
Mechanistic Insight: The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) salt. The copper co-catalyst is primarily responsible for the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. However, under aerobic conditions, the copper acetylide can undergo oxidative homocoupling (Glaser coupling).
Troubleshooting Strategies:
-
Inert Atmosphere: The most critical factor in suppressing Glaser coupling is the rigorous exclusion of oxygen.
-
Recommendation: Thoroughly degas all solvents and reagents. Use Schlenk techniques and maintain a positive pressure of an inert gas throughout the reaction.
-
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.
-
Recommendation: Explore catalyst systems such as Pd(PPh₃)₄ in the presence of a suitable amine base (e.g., diisopropylamine or triethylamine) without the addition of a copper salt.[12]
-
-
"Sila"-Sonogashira Coupling: Using a silylated alkyne can prevent homocoupling. The silyl group is then removed in a subsequent step.[12]
-
Recommendation: Couple with an alkyne such as trimethylsilylacetylene (TMSA) and then deprotect using a fluoride source (e.g., TBAF) or a base like K₂CO₃ in methanol.[12]
-
Heck Coupling
Issue: Poor regioselectivity with the formation of both α- and β-substituted products when using vinyl ethers or acrylates.
Mechanistic Insight: The Heck reaction involves the coupling of the aryl halide with an alkene.[13] For unsymmetrical alkenes, the regioselectivity of the insertion step can be an issue.
Troubleshooting Strategies:
-
Ligand and Additive Effects: The steric and electronic properties of the phosphine ligand can influence regioselectivity. The addition of certain salts can also steer the reaction towards a specific isomer.
-
Recommendation: For β-selectivity with vinyl ethers, the addition of a salt like LiCl can be beneficial.[13] Sterically hindered ligands may also improve selectivity.
-
-
Substrate Modification: Modifying the alkene coupling partner can be a powerful strategy.
-
Recommendation: Using a more sterically encumbered vinyl ether, such as cyclohexyl vinyl ether, can significantly favor the formation of the β-substituted product.[13]
-
Visualization of the Heck Catalytic Cycle:
Caption: Simplified Heck catalytic cycle.
This guide provides a starting point for troubleshooting common issues encountered during the coupling of Dimethyl 5-bromopyridine-3,4-dicarboxylate. Successful synthesis often requires careful consideration of the interplay between the substrate, catalyst, ligand, base, and solvent.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
St. Jean, D. T., Jr., & Poon, D. J. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8088–8095. Available from: [Link]
-
Adamo, M. F. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(5), 912–915. Available from: [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660–5667. Available from: [Link]
-
Stephan, M. S., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(21), 7751–7761. Available from: [Link]
-
Özdemir, İ., & Gök, Y. (2011). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of Organometallic Chemistry, 696(24), 3875-3881. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]
-
Papp, H. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 70(1-3), 3-17. Available from: [Link]
-
Sherwood, T. C. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available from: [Link]
-
Blakemore, D. C., et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 111-140). Royal Society of Chemistry. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
-
Wang, D., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7522. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Available from: [Link]
-
Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Available from: [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
García-López, P., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 327-338. Available from: [Link]
-
Do, H.-Q., et al. (2016). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. ACS Catalysis, 6(11), 7748–7752. Available from: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available from: [Link]
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Szych, A., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(14), 2846-2850. Available from: [Link]
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Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Available from: [Link]
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Molnár, Á., & Papp, A. (2011). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Applied Organometallic Chemistry, 25(11), 811-817. Available from: [Link]
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de la Cruz, P., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 20. Available from: [Link]
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Ge, S., & Hartwig, J. F. (2014). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 79(2), 709–716. Available from: [Link]
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White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Available from: [Link]
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He, Z., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15461–15471. Available from: [Link]
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Ruan, J., & Li, Y. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 203. Available from: [Link]
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Moody, C. J., & Roff, G. J. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2005(13), 2051-2053. Available from: [Link]
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ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. Available from: [Link]
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Melvin, P. R., et al. (2023). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 25(5), 780–784. Available from: [Link]
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Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2268–2280. Available from: [Link]
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Osei-Akoto, E. F., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5559-5586. Available from: [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]
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Dong, Z., et al. (2011). A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. Journal of the American Chemical Society, 133(14), 5256–5259. Available from: [Link]
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Rovero, P., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available from: [Link]
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Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 365. Available from: [Link]
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Özer, M. S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 534-543. Available from: [Link]
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Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1041. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]
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High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Available from: [Link]
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ResearchGate. (n.d.). Ligand effects on Stille couplings of Z-b-bromostyrene a,b. Available from: [Link]
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Krische, M. J., et al. (2021). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Israel Journal of Chemistry, 61(3-4), 298-301. Available from: [Link]
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Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. Available from: [Link]
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De Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 10(5), 966–973. Available from: [Link]
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Technical Support Center: Recrystallization of Dimethyl 5-bromopyridine-3,4-dicarboxylate
Welcome to the technical support center for the purification of Dimethyl 5-bromopyridine-3,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a substituted pyridine dicarboxylate, its purification can be nuanced. This document offers a structured approach to developing a robust recrystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most promising single-solvent systems for recrystallizing Dimethyl 5-bromopyridine-3,4-dicarboxylate?
A1: Based on the structure, which includes aromatic and ester functionalities, several solvents are good starting points. A rule of thumb is that solvents with functional groups similar to the compound of interest are often effective solubilizers.[1] For esters, solvents like ethyl acetate are a logical choice.[1] Alcohols, such as methanol or ethanol, are also frequently effective for aromatic compounds.[2] Given the compound's predicted physical properties, including a relatively high melting point, moderately polar solvents are likely candidates.
Q2: When should I consider a mixed-solvent system?
A2: A mixed-solvent system is advisable when you cannot find a single solvent that dissolves the compound when hot but provides low solubility when cold. The ideal "solvent pair" consists of a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is sparingly soluble. Common mixtures for compounds of this type include heptane/ethyl acetate, methanol/water, and acetone/water.[3]
Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. This is often an indication that the solution is cooling too rapidly or is supersaturated. To remedy this, return the solution to the heat source and add more of the "good" solvent to decrease the saturation.[4] Then, allow the solution to cool more slowly.
Q4: I'm not getting any crystal formation, even after the solution has cooled. What should I do?
A4: A lack of crystal formation can be due to several factors, including insufficient supersaturation or the presence of impurities that inhibit nucleation. Here are a few techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites.[2]
-
Seeding: Introduce a tiny crystal of the crude product into the cooled solution to act as a template for crystal growth.[4]
-
Reducing Solvent Volume: If too much solvent was added, carefully evaporate a portion of it and allow the solution to cool again.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of Dimethyl 5-bromopyridine-3,4-dicarboxylate.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Crystal Yield | 1. Too much solvent was used. 2. The solution was not cooled to a low enough temperature. 3. Premature crystallization occurred during a hot filtration step. | 1. Concentrate the mother liquor and cool again to recover more product. 2. Ensure the flask is adequately cooled, potentially in an ice bath. 3. For hot filtrations, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals prematurely. |
| Colored Impurities in Crystals | 1. The colored impurity has similar solubility to the product. 2. The rate of crystallization was too fast, trapping impurities. | 1. Consider a pre-treatment with activated carbon to adsorb colored impurities. 2. Slow down the cooling rate. Add a small amount of additional "good" solvent to keep impurities dissolved in the mother liquor.[4] |
| Product Crashes Out of Solution | 1. The solution is too supersaturated. 2. The temperature gradient is too steep. | 1. Re-heat the solution and add more solvent. 2. Allow the solution to cool slowly at room temperature before transferring to an ice bath. Insulating the flask can also help.[4] |
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Materials:
-
Crude Dimethyl 5-bromopyridine-3,4-dicarboxylate
-
A selection of test solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, heptane)
-
Small test tubes or vials
-
Heat source (hot plate or oil bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Testing:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Agitate the mixtures and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
-
Hot Solubility Testing:
-
For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes.
-
Add the solvent dropwise while heating until the compound fully dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound completely near its boiling point.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe for crystal formation.
-
If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod.
-
Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.
-
-
Solvent Selection:
-
The best solvent is one that dissolves the compound when hot but shows low solubility when cold, resulting in a high yield of clean crystals.
-
Recrystallization Workflow
The following diagram illustrates the decision-making process for developing a recrystallization protocol.
Sources
Stability of Dimethyl 5-bromopyridine-3,4-dicarboxylate under basic conditions
A Guide to Navigating Stability in Basic Conditions
Welcome to the Technical Support Center for Dimethyl 5-bromopyridine-3,4-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that navigating the reactivity of multifunctional compounds is critical to experimental success. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you successfully employ Dimethyl 5-bromopyridine-3,4-dicarboxylate in basic reaction media, ensuring the integrity of your molecule and the reliability of your results.
Understanding the Molecule: A Balancing Act of Reactivity
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a valuable synthetic intermediate due to its array of functional groups, each with its own reactivity profile. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The bromine atom at the 5-position is a key site for cross-coupling reactions, while the two methyl carboxylate groups at the 3- and 4-positions are susceptible to nucleophilic attack, most notably hydrolysis under basic conditions.[1]
The primary challenge when using this molecule in the presence of bases is to achieve the desired transformation at the bromine-substituted carbon without inducing unwanted side reactions, predominantly the saponification (hydrolysis) of the ester groups.[1] This guide will equip you with the knowledge to manage this delicate balance.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using Dimethyl 5-bromopyridine-3,4-dicarboxylate under basic conditions?
The main concern is the hydrolysis of the two methyl ester groups to the corresponding carboxylates. This reaction, known as saponification, is catalyzed by bases, particularly strong hydroxide bases like NaOH or KOH, and is often irreversible under these conditions.[2] The presence of water in the reaction mixture significantly accelerates this process.
Q2: Which types of bases are most likely to cause hydrolysis of the ester groups?
Strong inorganic bases containing hydroxide ions, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), are very effective at promoting ester hydrolysis.[2] While weaker inorganic bases like potassium carbonate (K₂CO₃) can also facilitate hydrolysis, they often require higher temperatures or longer reaction times to do so. Organic amine bases, such as triethylamine (Et₃N), are generally less prone to inducing saponification, especially under anhydrous conditions.
Q3: Can the bromine atom be displaced by bases?
While nucleophilic aromatic substitution (SNAr) can occur with bromopyridines, it typically requires strong nucleophiles and/or activating groups on the pyridine ring. For Dimethyl 5-bromopyridine-3,4-dicarboxylate, simple bases like hydroxides or carbonates are unlikely to displace the bromine atom under typical reaction conditions. However, very strong, non-nucleophilic bases have been shown to catalyze the isomerization of bromopyridines, which could lead to a mixture of products.
Q4: I am planning a Suzuki coupling reaction with this molecule. What type of base should I use to minimize ester hydrolysis?
For Suzuki-Miyaura coupling reactions, which require a base to activate the boronic acid, it is crucial to select a base that is effective for the coupling but gentle on the ester groups.[3][4][5] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.[6] These bases are generally less hydrolytic than strong hydroxides, especially when used in combination with anhydrous solvents. It is also advisable to run the reaction at the lowest effective temperature and for the shortest possible time.
Q5: How can I monitor the stability of Dimethyl 5-bromopyridine-3,4-dicarboxylate during my reaction?
The most effective way to monitor the stability is by using High-Performance Liquid Chromatography (HPLC).[7][8][9][10] An appropriate HPLC method can separate the starting material from its potential degradation products, such as the mono- and di-carboxylic acids. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment. For detailed structural confirmation of any byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[11][12][13]
Troubleshooting Guide
This section addresses common problems encountered when working with Dimethyl 5-bromopyridine-3,4-dicarboxylate in basic environments.
Problem 1: Low yield of the desired product and formation of a more polar byproduct.
-
Possible Cause: Saponification of one or both methyl ester groups. The resulting carboxylic acid(s) will be significantly more polar than the starting material.
-
Troubleshooting Steps:
-
Analyze the Byproduct: Isolate the byproduct and characterize it by ¹H NMR and LC-MS to confirm if it is the mono- or di-acid. In the ¹H NMR spectrum, the disappearance of one or both methyl ester singlets (typically around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm) are indicative of hydrolysis.[1][14]
-
Re-evaluate Your Choice of Base: If you are using a strong hydroxide base (e.g., NaOH, KOH), consider switching to a milder inorganic base like K₂CO₃ or K₃PO₄.[6][15][16] If applicable to your reaction, a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) in an anhydrous solvent might be a better option.
-
Control the Reaction Temperature: Perform the reaction at the lowest temperature at which the desired transformation still proceeds at a reasonable rate. Lower temperatures significantly slow down the rate of hydrolysis.
-
Ensure Anhydrous Conditions: If water is not essential for your reaction, use anhydrous solvents and reagents. The presence of water will favor ester hydrolysis.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to the desired extent.
-
Problem 2: Complex mixture of products observed by LC-MS or NMR.
-
Possible Cause 1: Isomerization of the starting material. Very strong bases can potentially lead to rearrangement of the bromine atom on the pyridine ring.
-
Troubleshooting Steps for Isomerization:
-
Re-evaluate Base Strength: If you are using an exceptionally strong base (e.g., sodium amide, t-BuONa), consider if a weaker base would be sufficient for your intended reaction.[17]
-
Characterize the Mixture: Attempt to isolate and characterize the major components of the mixture to identify any isomeric products.
-
-
Possible Cause 2: Competing nucleophilic substitution at the bromine position.
-
Troubleshooting Steps for Nucleophilic Substitution:
-
Identify the Nucleophile: Determine if any species in your reaction mixture could act as a potent nucleophile to displace the bromine.
-
Use a Non-Nucleophilic Base: If your reaction requires a strong base but you want to avoid nucleophilic attack, consider using a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton-Sponge (1,8-Bis(dimethylamino)naphthalene).
-
Experimental Protocols
Protocol 1: Stability Testing of Dimethyl 5-bromopyridine-3,4-dicarboxylate with Different Bases
This protocol provides a framework for evaluating the stability of the title compound under various basic conditions.
Objective: To compare the rate of degradation of Dimethyl 5-bromopyridine-3,4-dicarboxylate in the presence of commonly used bases.
Materials:
-
Dimethyl 5-bromopyridine-3,4-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
-
Methanol (for HPLC mobile phase)
-
Deionized water
-
Formic acid or Trifluoroacetic acid (for HPLC mobile phase)
-
HPLC system with a C18 column and UV detector
-
Reaction vials
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of Dimethyl 5-bromopyridine-3,4-dicarboxylate in the chosen anhydrous solvent (e.g., 10 mg/mL).
-
Prepare stock solutions of the bases (e.g., 1 M NaOH in water, and saturated solutions of K₂CO₃ in water, and Et₃N in the anhydrous solvent).
-
-
Set up Reactions:
-
In separate reaction vials, add a known volume of the Dimethyl 5-bromopyridine-3,4-dicarboxylate stock solution.
-
To each vial, add a stoichiometric equivalent (e.g., 2 equivalents) of one of the base stock solutions. Include a control vial with no base.
-
Bring the total volume of each reaction to be the same by adding more of the anhydrous solvent.
-
-
Incubation:
-
Stir the reactions at a controlled temperature (e.g., room temperature or 50 °C).
-
-
Time-Point Sampling and Analysis:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot by diluting it in the HPLC mobile phase (acidified to neutralize the base).
-
Analyze the quenched samples by HPLC.
-
Data Analysis:
-
Develop an HPLC method that provides good separation between the starting material and the potential hydrolysis products. A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the disappearance of the starting material peak and the appearance of new peaks over time.
-
Calculate the percentage of remaining starting material at each time point for each base.
-
Plot the percentage of remaining starting material versus time for each base to compare their relative impact on stability.
Protocol 2: General Procedure for a Suzuki Coupling Reaction Minimizing Ester Hydrolysis
Objective: To perform a Suzuki coupling reaction on Dimethyl 5-bromopyridine-3,4-dicarboxylate while minimizing the saponification of the ester groups.
Materials:
-
Dimethyl 5-bromopyridine-3,4-dicarboxylate (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Dimethyl 5-bromopyridine-3,4-dicarboxylate, the arylboronic acid, the palladium catalyst, and potassium phosphate.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data and Visualization
Table 1: Recommended Bases for Reactions with Dimethyl 5-bromopyridine-3,4-dicarboxylate
| Base Type | Examples | Recommended Use Cases | Potential Risks |
| Strong Inorganic | NaOH, KOH | Not generally recommended due to high risk of saponification. | High risk of rapid and complete ester hydrolysis. |
| Weak Inorganic | K₂CO₃, K₃PO₄, Cs₂CO₃ | Suzuki couplings, other cross-coupling reactions.[6][15] | Moderate risk of hydrolysis, especially at elevated temperatures and with prolonged reaction times. |
| Organic Amine | Et₃N, DIPEA | General purpose base for reactions under anhydrous conditions. | Low risk of hydrolysis. May not be a strong enough base for all transformations. |
| Strong Non-Nucleophilic | DBU, t-BuONa | When a strong base is required but nucleophilic attack must be avoided. | Potential for isomerization of the bromopyridine.[17] |
Diagram 1: Key Stability Considerations
Caption: Balancing desired reactivity with potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making guide for addressing low product yield.
References
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Synthesis scheme. Reagents and conditions: (a) Br(CH2)5Br, K2CO3, DMF,... ResearchGate. Available at: [Link]
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Dimethyl 5-bromopyridine-2,3-dicarboxylate. MySkinRecipes. Available at: [Link]
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Potassium Carbonate-Mediated Tandem CS and CN Coupling Reaction for the Synthesis of Phenothiazines under Transition. Royal Society of Chemistry. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. PMC. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Electronic Supplementary Information (ESI) for. Available at: [Link]
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(PDF) Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. ResearchGate. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available at: [Link]
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Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available at: [Link]
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Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
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Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. PMC. Available at: [Link]
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Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study. MDPI. Available at: [Link]
-
Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. ResearchGate. Available at: [Link]
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin in tablet dosage form. Der Pharma Chemica.
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Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet for. Available at: [Link]
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Acid to Ester - Common Conditions. Available at: [Link]
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Troubleshooting decarboxylation during hydrolysis of pyridine diesters
Ticket ID: PYR-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist
The Mechanistic Landscape
Why is your pyridine diester losing CO₂?
The hydrolysis of pyridine diesters (particularly pyridine-2,3-dicarboxylates and picolinic acid derivatives) is not a standard ester hydrolysis. The electron-deficient pyridine ring creates a unique instability at the 2-position (alpha to nitrogen) .
Unlike benzene derivatives, the pyridine ring nitrogen can act as an electron sink. When the 2-carboxyl group is protonated (or forms a zwitterion), it can undergo thermal decarboxylation via a cyclic transition state. This is often related to the Hammick Reaction mechanism, where the formation of a transient ylide-like intermediate drives the loss of CO₂.
Key Risk Factors:
-
The "Ortho" Effect: The carboxyl group at C2 is significantly more labile than at C3 or C4 due to inductive effects and the ability to form a 5-membered hydrogen-bonded transition state with the protonated ring nitrogen.
-
Acidification of Hot Solutions: The carboxylate salt (anion) is generally stable. Decarboxylation typically occurs after acidification (generating the free acid) if the solution is still warm.
-
Zwitterion Formation: In aqueous media, the zwitterionic form (protonated N, deprotonated COO⁻) lowers the activation energy for CO₂ loss.
Visualization: The Decarboxylation Trap
The following diagram illustrates the pathway to decarboxylation versus stable hydrolysis.
Caption: Pathway analysis showing the critical control point during the acidification step where stable anions convert to labile zwitterions.
Diagnostic Hub
Did decarboxylation occur?
Before attempting to fix the reaction, confirm the side product using this diagnostic matrix.
| Diagnostic Method | Expected Result (Success) | Decarboxylation Indicator (Failure) |
| LC-MS / ESI-MS | Parent Ion | |
| ¹H NMR (Symmetry) | For symmetric diesters (e.g., 2,6-subst), symmetry is retained. | Loss of symmetry. New splitting patterns appear due to loss of one group. |
| ¹H NMR (Shift) | Downfield shift of ring protons due to acid formation. | Appearance of a new proton signal on the ring (usually upfield relative to the acid zone). |
| Carbon NMR | Two carbonyl signals (approx. 165-170 ppm). | Loss of one carbonyl signal; appearance of a new CH carbon. |
Troubleshooting Tickets (FAQs)
Ticket #101: "I see the M-44 peak after acidifying my reaction."
Diagnosis: You likely performed the "Quench and Acidify" step while the reaction mixture was still warm. The Fix:
-
The Anion is Safe: The saponification reaction (using NaOH/LiOH) generates the carboxylate salt. This species is thermally stable.[1]
-
The Acid is Dangerous: Once you add HCl or H₂SO₄, you generate the free picolinic acid moiety. If the temperature is >40°C, it will decarboxylate.
-
Protocol Adjustment: Cool the reaction mixture to 0–5°C (ice bath) before adding any acid. Acidify slowly to pH 3-4, not pH 1 (unless necessary), and extract immediately into organic solvent.
Ticket #102: "I need to hydrolyze ONLY the C3 ester, leaving C2 intact."
Diagnosis: Regioselectivity issue. Chemical hydrolysis is often promiscuous. The Fix:
-
Steric Approach: If the C2 ester is more sterically hindered (e.g., tert-butyl) than C3 (e.g., methyl), chemical hydrolysis (LiOH) will attack C3 first.
-
Enzymatic Approach: Use Pig Liver Esterase (PLE) .[2][3][4][5] PLE is renowned for its ability to distinguish between diesters on pyridine rings, often hydrolyzing the less hindered or electronically distinct ester without harsh conditions that trigger decarboxylation.
Ticket #103: "My reaction turns black/tarry during hydrolysis."
Diagnosis: Base-catalyzed polymerization or decomposition. The Fix:
-
Pyridine rings are susceptible to nucleophilic attack. Strong bases (NaOH) at high heat can attack the ring itself.
-
Switch Reagents: Use LiOH in THF/Water (mild) instead of NaOH/Reflux. Lithium coordinates tightly to the oxygen, activating the carbonyl without being as aggressive a nucleophile toward the ring.
Validated Protocols
Protocol A: Mild Chemical Saponification (LiOH Method)
Best for: Standard hydrolysis of stable diesters where thermal control is possible.
-
Dissolution: Dissolve 1.0 eq of pyridine diester in a mixture of THF:Water (3:1 ratio).
-
Reagent Addition: Cool to 0°C. Add 2.2 eq of LiOH·H₂O (Lithium Hydroxide monohydrate).
-
Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LCMS.
-
Critical: Do not reflux. If reaction is slow, heat to max 40°C.
-
-
Workup (The Danger Zone):
-
Cool the mixture to 0°C on an ice bath.
-
Optional: Wash with ether to remove unreacted starting material (keep the aqueous layer).
-
Acidification: Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~3.0. Maintain temp < 10°C.
-
Extraction: Immediately extract with EtOAc or DCM.
-
Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo at a bath temperature < 35°C .
-
Protocol B: Enzymatic Hydrolysis (Pig Liver Esterase)
Best for: Sensitive substrates or requiring regioselectivity.
-
Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0) or Tris buffer.[5]
-
Emulsion: Suspend the pyridine diester in the buffer. If insoluble, add 5-10% Acetone or DMSO as a co-solvent.
-
Enzyme Addition: Add Pig Liver Esterase (PLE) (approx 100 units/mmol substrate).
-
Incubation: Stir at 25-30°C . Monitor pH; as hydrolysis proceeds, acid is produced.
-
pH Stat Method: Continuously add 0.1 M NaOH solution to maintain pH at 7.0 using an autotitrator or manual addition.
-
-
Termination: Once 1.0 eq of base is consumed (for mono-hydrolysis) or 2.0 eq (for di-hydrolysis), filter off the enzyme (Celite).
-
Isolation: Acidify the filtrate to pH 3-4 (cold) and extract.
Troubleshooting Logic Flow
Caption: Diagnostic decision tree for identifying and resolving hydrolysis failures.
References
-
Dunn, G. E., et al. (1972).[6] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[6]
- Key Insight: Establishes the zwitterionic mechanism and the rapid decarboxylation rate of picolinic acid (2-position) compared to nicotinic acid.
-
European Patent Office. (1993). "Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides." EP0564083A1.
- Key Insight: Provides industrial validation for controlled acidification (pH 1.65)
-
BenchChem. (2025).[7] "Navigating the Thermal Stability of Pyridine Carboxylic Acids."
- Key Insight: Confirms thermal instability threshold (>150°C) and the stabilizing effect of metal ions.
- Ohno, M., et al. (1981). "Pig Liver Esterase-Catalyzed Hydrolysis of Diesters." Tetrahedron Letters.
-
ChemicalBook. "2-Pyridinecarboxylic acid Properties and Stability."
- Key Insight: Safety and stability data for picolinic acid deriv
Sources
- 1. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. prezi.com [prezi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 5. Enhanced stereoselectivity in pig liver esterase catalysed diester hydrolysis. The role of a competitive nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Optimizing reaction time for bromination of pyridine dicarboxylates
This guide functions as a specialized Technical Support Center for researchers optimizing the bromination of pyridine dicarboxylates. It prioritizes the Wohl-Ziegler radical bromination of alkyl side chains (the most common and problematic pathway for these substrates in drug synthesis) while addressing ring bromination where applicable.
Current Status: Operational | Tier: Level 3 (Senior Application Support)[1]
Core Directive: The Kinetic Control Strategy
Case ID: OPT-BROM-PYR-001 Subject: Optimizing Reaction Time & Selectivity
For pyridine dicarboxylates (e.g., dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate), "optimizing reaction time" is a misnomer.[1] You are actually optimizing conversion limits .
In radical bromination (NBS/AIBN), the reaction time is the variable you manipulate to balance the formation of the desired mono-bromide against the parasitic gem-dibromide .
The "85% Rule"
Do not aim for 100% consumption of the starting material.
The rate of bromination for the mono-bromo product (
Recommendation: Quench the reaction at 80-85% conversion .
-
Why? It is thermodynamically cheaper to recycle unreacted starting material than to separate the dibromo-impurity.
Protocol: Optimized Wohl-Ziegler Bromination
Target: Side-chain bromination of Methyl-Pyridine Dicarboxylates.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Reagent | NBS (1.0 - 1.1 eq) | NBS (0.95 eq) | Starving the reaction of bromine prevents over-bromination. |
| Initiator | AIBN (0.1 eq) | AIBN (0.05 eq) + Visible Light | Dual initiation allows lower thermal load, reducing degradation.[1] |
| Solvent | CCl₄ (Reflux) | PhCl or Methyl Acetate (80°C) | Chlorobenzene (PhCl) allows higher temps than MeOAc but is safer than CCl₄.[1] |
| Time | Fixed (e.g., 12h) | HPLC Monitoring (q1h) | Stop when Product:SM ratio hits 85:15. |
Troubleshooting & Diagnostics (Q&A)
Q1: "My reaction stalls at 50% conversion despite excess NBS. Why?"
Diagnosis: Protonation-Induced Quenching. Mechanism: Pyridine nitrogens are basic.[1] Even with electron-withdrawing carboxylates, the nitrogen can scavenge trace HBr (a byproduct of the Goldfinger mechanism), forming a pyridinium salt. This salt precipitates or coats the NBS, halting the radical chain.
Solution:
-
The Scavenger Method: Add solid K₂CO₃ or Na₂CO₃ (1.0 eq) to the reaction mixture. This neutralizes HBr in situ without interfering with the radical mechanism.
-
The Pre-Salt Method: If the substrate is highly basic, pre-form the HBr or TFA salt of the pyridine before adding NBS. The protonated ring is less likely to interfere with the radical chain, though this deactivates the ring further (beneficial for side-chain selectivity).
Q2: "I see a new impurity eluting after my product, but it's not the dibromide."
Diagnosis: Solvent Participation or Nuclear Bromination.[1] Analysis:
-
If using Acetonitrile : You may be forming acetamide adducts via Ritter-type side reactions if trace water is present.
-
If using Benzene/Toluene : You are likely brominating the solvent.
-
Ring Bromination: Rare under radical conditions, but if the ring is electron-rich (not a dicarboxylate), NBS can brominate the 3-position via an ionic pathway.
Solution: Switch to Trifluorotoluene (PhCF₃) or Chlorobenzene .[1] These are inert to radical bromination under standard conditions.
Q3: "The reaction time varies wildly between batches (2h vs 14h)."
Diagnosis: Initiator Degradation or Oxygen Inhibition.[1] Root Cause:
-
Oxygen: Radical reactions are inhibited by O₂.[1] An "induction period" occurs while the radical initiator scrubs the oxygen.
-
AIBN Quality: AIBN degrades over time. Old AIBN releases N₂ gas but generates fewer effective radicals.
Solution:
-
Degas rigorously: Sparge the solvent with Argon for 15 minutes before heating.
-
Recrystallize AIBN: From methanol if the bottle is >6 months old.
Visualizing the Mechanism & Workflow
Diagram 1: The Kinetic Optimization Loop
This workflow illustrates the decision logic for optimizing reaction time based on real-time monitoring.
Caption: Decision matrix for reaction termination. Stopping at 85% conversion prevents the exponential formation of dibromo-impurities.
Diagram 2: The Goldfinger Mechanism (Wohl-Ziegler)
Understanding the "Bromine Pool" is critical. NBS does not react directly; it maintains a low concentration of Br₂.
Caption: The Goldfinger mechanism. NBS acts as a reservoir to keep [Br₂] low, favoring radical substitution over ionic addition.[1]
Analytical Reference Data
When monitoring reaction time, use these NMR shifts to distinguish species (Solvent: CDCl₃).
| Species | ¹H NMR Signal (Methyl/Methylene) | Shift (Δ ppm) | Notes |
| Starting Material | Ar-CH ₃ | ~2.6 - 2.8 ppm | Singlet (3H) |
| Product (Mono) | Ar-CH ₂-Br | ~4.5 - 4.7 ppm | Singlet (2H) |
| Impurity (Di) | Ar-CH -Br₂ | ~6.6 - 6.8 ppm | Singlet (1H) |
Note: The shift downfield (~2.0 ppm) is distinct. If you see a signal appearing >6.5 ppm, you have over-reacted (Time > Optimal).[1]
References
-
Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry, 2, 165–314.[1] Link[1]
-
Podgoršek, A., et al. (2009).[1] Halogenation of Organic Compounds Using Elemental Halogens or Halogen-Containing Reagents. Current Organic Chemistry.[2] Link
-
Wang, Z., et al. (2019).[1] Process for the preparation of pyridine derivatives.[3][4][5][6][7][8][9] WO2019145177A1.[1] (Detailed industrial protocols for bromination of pyridine dicarboxylates). Link
-
Djerassi, C. (1948).[1][10] Brominations with N-Bromosuccinimide.[6][10][11][12][13] Chemical Reviews, 43(2), 271–317.[1] (The foundational text on the Wohl-Ziegler reaction).[12][14] Link[1]
-
Li, C., et al. (2026).[1][5] Direct Regioselective C-3 Halogenation of Pyridines.[5] Nature Synthesis.[1][5] (New methodology for direct ring bromination via dearomatization). Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. daneshyari.com [daneshyari.com]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. theses.gla.ac.uk [theses.gla.ac.uk]
Technical Support Center: Efficient Removal of Palladium Catalyst from Dimethyl 5-bromopyridine-3,4-dicarboxylate Products
Welcome to the technical support center for the purification of Dimethyl 5-bromopyridine-3,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium from their reaction products. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, yet the removal of the catalyst post-reaction can be a significant hurdle, especially when dealing with nitrogen-containing heterocycles that can chelate the metal.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure your final product meets the stringent purity requirements for downstream applications, particularly in active pharmaceutical ingredient (API) synthesis.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Issue 1: High Levels of Residual Palladium Detected After Initial Work-up and Chromatography
Possible Cause:
The nitrogen atom in the pyridine ring of your product, Dimethyl 5-bromopyridine-3,4-dicarboxylate, can act as a ligand, forming stable, soluble complexes with palladium.[1][2] This coordination makes the palladium difficult to remove using standard purification techniques like simple filtration or conventional silica gel chromatography.[2] Studies have shown that even after chromatographic purification, significant levels of palladium can remain in the isolated products.[5][6]
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Introduce a solid-supported metal scavenger that has a strong affinity for palladium. These scavengers are typically functionalized with thiol, trimercaptotriazine (TMT), or amine groups on a silica or polystyrene matrix.[1][7][8] They work by selectively binding to the palladium, which can then be easily removed by filtration.[1]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by several factors. It is recommended to screen different scavengers to find the most effective one for your specific palladium catalyst and solvent system.[2] Additionally, optimizing the scavenger-to-palladium ratio, reaction temperature (e.g., up to 50-60 °C), and treatment time (e.g., up to 24 hours) can significantly improve palladium removal.[1][9]
-
Activated Carbon Treatment: Activated carbon is a cost-effective and versatile adsorbent for palladium removal.[10] It can be used to selectively adsorb palladium from the reaction mixture.[10] However, it's important to use the appropriate amount, as excessive use can lead to the loss of your desired product.[1]
Issue 2: Significant Loss of Dimethyl 5-bromopyridine-3,4-dicarboxylate Product During the Scavenging Process
Possible Cause:
Non-specific adsorption of your product onto the purification medium is a common problem, particularly when using activated carbon.[1] The polar nature of your product, with its two ester groups, can lead to interactions with the surface of the adsorbent.
Suggested Solutions:
-
Screen a Variety of Scavengers: Different scavengers have different surface properties. Testing a range of scavengers can help identify one with high selectivity for palladium and minimal affinity for your product.[2] Silica-based scavengers may offer better product recovery compared to activated carbon in some cases.[2]
-
Minimize the Amount of Adsorbent: Use the minimum effective amount of scavenger or activated carbon required for palladium removal. This can be determined through small-scale optimization experiments.
-
Solvent Selection: The choice of solvent can impact the interaction between your product and the adsorbent. Ensure your product is well-solubilized in the chosen solvent at the scavenging temperature to minimize co-precipitation.[2]
Issue 3: Inconsistent Results in Palladium Removal Across Different Batches
Possible Cause:
The speciation of palladium in your reaction mixture can vary between batches. The oxidation state and the ligands coordinated to the palladium can affect its solubility and affinity for different removal agents.[9]
Suggested Solutions:
-
Standardize Reaction Work-up: Ensure that the work-up procedure is consistent for every batch. This includes quenching conditions, solvent volumes, and extraction procedures.
-
Consider a Multi-Step Purification Strategy: A combination of methods can provide more robust and consistent palladium removal. For example, an initial filtration through Celite to remove any heterogeneous palladium particles can be followed by treatment with a high-affinity scavenger to capture soluble palladium species.[2][11]
-
Aqueous Wash with a Chelating Agent: In some cases, washing the organic layer with an aqueous solution of a mild chelating agent can help extract palladium into the aqueous phase. A patent for similar pyridine-2-carboxylate compounds suggests using an aqueous solution of an alkali metal bisulfite.[12]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my pyridine-containing product?
A1: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate strongly with the Lewis acidic palladium center. This forms a stable complex that can be soluble in organic solvents, making it challenging to separate from your product using conventional methods.[1][2]
Q2: What are the most common and effective methods for palladium removal in pharmaceutical synthesis?
A2: The most widely used and effective methods include treatment with solid-supported metal scavengers (e.g., thiol- or TMT-functionalized silica or polystyrene), activated carbon, and in some cases, specialized chromatography or crystallization techniques.[3][4] The choice of method depends on the specific product, the nature of the palladium species, and the required final purity level.[9]
Q3: How do I choose the right palladium scavenger for my Dimethyl 5-bromopyridine-3,4-dicarboxylate?
A3: The selection of a scavenger should be based on a few key factors:
-
Nature of the Palladium Species: The oxidation state (e.g., Pd(0) or Pd(II)) and the ligands on the palladium can influence its affinity for different scavengers.
-
Product Compatibility: The scavenger should not react with or strongly adsorb your product. Given the ester functionalities in your molecule, most common scavengers should be compatible.
-
Solvent System: The scavenger must be effective in the solvent used for the purification.
-
Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.[1]
Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory agencies like the European Medicines Agency (EMA) have strict limits on platinum group metal impurities, including palladium. The limit for palladium is typically less than 5 ppm.[3] Therefore, highly efficient removal methods are crucial in pharmaceutical development.
Q5: How can I accurately quantify the amount of residual palladium in my product?
A5: The industry-standard methods for quantifying trace levels of palladium in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3][13] These techniques offer high sensitivity and accuracy.[3] For rapid screening of purification methods, catalysis-based fluorometric methods can also be used.[13][14]
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
This protocol provides a general procedure for using a silica-based thiol scavenger for the removal of residual palladium.
-
Dissolve the Crude Product: Dissolve your crude Dimethyl 5-bromopyridine-3,4-dicarboxylate in a suitable organic solvent (e.g., THF, DCM, or Toluene) in which both the product and the palladium species are soluble.
-
Add the Scavenger: Add the thiol-based scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).
-
Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. The optimal time and temperature should be determined through small-scale trials.
-
Monitor Palladium Removal: If possible, take small aliquots of the solution over time, filter, and analyze for residual palladium content to determine the optimal scavenging time.
-
Filter to Remove Scavenger: Once the scavenging is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the scavenger resin.
-
Wash and Concentrate: Wash the filter cake with a fresh portion of the solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon for palladium removal.
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1][9]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.[1] Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Wash and Concentrate: Rinse the filter cake with the reaction solvent and combine the filtrates. Remove the solvent under reduced pressure to yield the purified product.
Data Presentation
| Purification Method | Typical Palladium Removal Efficiency | Key Advantages | Key Considerations |
| Thiol-Based Scavengers | >95% | High selectivity for palladium, good product recovery. | Higher cost compared to activated carbon. |
| TMT-Based Scavengers | >98% | Very high affinity for palladium.[7] | May require longer reaction times. |
| Activated Carbon | 80-99% | Cost-effective, readily available.[10] | Can cause product loss due to non-specific adsorption.[1] |
| Crystallization | Variable | Can be effective for some products. | May concentrate palladium in the mother liquor or crystals.[3][4] |
Visualizations
Workflow for Palladium Removal
Caption: Decision tree for troubleshooting palladium removal.
References
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
-
Biotage® MP-TMT - Palladium Scavenger - Norlab. [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. [Link]
-
Metal scavengers for organic purification - Biotage. [Link]
-
Biotage® MP-TMT | Palladium scavenger. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
-
How to Remove Palladium in three easy steps - Biotage. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - ResearchGate. [https://www.researchgate.net/publication/357774775_Pilot_Study_to_Quantify_Palladium_Impurities_in_Lead-like_Compounds_Following_Commonly_Used_Purification_Techniques]([Link]_ Palladium_Impurities_in_Lead-like_Compounds_Following_Commonly_Used_Purification_Techniques)
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC. [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. [Link]
-
(PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - ResearchGate. [Link]
- WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
Palladium Catalysts for C-H Reactions - Biomedical — TechTransfer and Ventures - Virginia Commonwealth University. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. biotage.com [biotage.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. norlab.com [norlab.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to Regioselectivity: 5-Bromo vs. 6-Bromo Pyridine Derivatives in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry. The precise control of regioselectivity in substitution and coupling reactions is paramount for the efficient synthesis of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of 5-bromo and 6-bromo pyridine derivatives, two common yet distinct scaffolds, in key synthetic transformations. By examining the underlying electronic and steric factors, and providing supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic design.
The Electronic Landscape of Bromopyridines: A Tale of Two Isomers
The reactivity of any substituted pyridine is fundamentally governed by the powerful electron-withdrawing nature of the nitrogen atom. This creates a polarized ring system where the 2, 4, and 6-positions are electron-deficient (δ+) and the 3 and 5-positions are comparatively electron-rich (δ-). The placement of a bromine atom at either the 5- or 6-position further modulates this electronic environment, leading to distinct regioselective outcomes in common reactions.
6-Bromopyridine Derivatives: The bromine atom at the 6-position (ortho to the nitrogen) resides at a highly electron-deficient carbon. This is due to the cumulative inductive and mesomeric electron-withdrawing effects of the adjacent nitrogen atom. Consequently, the C6-Br bond is highly polarized and activated towards nucleophilic attack and oxidative addition in cross-coupling reactions.
5-Bromopyridine Derivatives: In contrast, the bromine atom at the 5-position (meta to the nitrogen) is situated at a more electron-rich carbon. While still influenced by the overall electron-deficient nature of the pyridine ring, it does not experience the direct activating effect of the adjacent nitrogen. Its reactivity is therefore more akin to that of a bromobenzene, albeit on an electron-poor aromatic system.
Caption: Electronic polarization of 6-bromo and 5-bromopyridine rings.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Divergence in Reactivity
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. In this reaction, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is often the rate-determining step. The electronic nature of the C-Br bond plays a crucial role in the efficiency of this step.
6-Bromopyridines: The More Reactive Partner. Due to the electron-deficient nature of the C6 position, 6-bromopyridine derivatives undergo oxidative addition more readily than their 5-bromo counterparts. This enhanced reactivity often translates to higher yields and milder reaction conditions. For instance, in a comparative analysis, 2-amino-6-bromopyridine is generally more reactive in Suzuki-Miyaura couplings than 5-amino-2-bromopyridine, where the bromine is also at an activated 2-position, but the electron-donating amino group is in a different relative position[1].
5-Bromopyridines: Requiring Optimized Conditions. While still viable substrates, 5-bromopyridines typically require more forcing conditions or more active catalyst systems to achieve comparable yields to their 6-bromo isomers. The C5-Br bond is less polarized and thus less susceptible to oxidative addition.
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | [2] |
| 2-Amino-6-bromopyridine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | 2-Amino-6-arylpyridine derivatives | Good to Excellent | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-6-bromopyridine [2]
-
To a degassed mixture of 2-amino-6-bromopyridine (1.0 equiv), an arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture under an inert atmosphere at 85-95 °C for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura cross-coupling of bromopyridines.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Activated Sites
Nucleophilic aromatic substitution (SNAr) on pyridine rings is highly favored at the 2- and 6-positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.
6-Bromopyridines: Prime Substrates for SNAr. The bromine atom at the 6-position is an excellent leaving group in SNAr reactions. The high degree of activation at this position allows for substitution with a wide range of nucleophiles, often under relatively mild conditions. For example, the mono-amination of 2,6-dibromopyridine proceeds selectively at one of the bromine atoms, even with an excess of the amine nucleophile, to yield 2-amino-6-bromopyridine derivatives in good yields[2][3].
5-Bromopyridines: Less Favorable for SNAr. The 5-position of the pyridine ring is not activated towards SNAr in the same way as the 2- and 6-positions. The negative charge of the intermediate cannot be delocalized onto the nitrogen atom. Consequently, direct SNAr at the 5-position is generally difficult and requires harsh conditions or the presence of other strongly electron-withdrawing groups on the ring[4].
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 2,6-Dibromopyridine | Isopropylamine | Microwave, 150-205 °C, 2.5 h | 2-Bromo-6-(isopropylamino)pyridine | ~70-80% | [2] |
| 3,5-Dibromopyridine | Pyrrolidine | Microwave, 180 °C, 30 min | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 55% | [4] |
Experimental Protocol: Mono-amination of 2,6-Dibromopyridine [2]
-
A mixture of 2,6-dibromopyridine (1.0 equiv) and the desired amine (6.0 equiv) in deionized water is subjected to microwave irradiation at 150–205 °C for 2.5 hours.
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the mono-aminated product.
Caption: Stabilization of the Meisenheimer intermediate in SNAr at C6 vs. C5.
Metalation Reactions: Lithiation and Grignard Reagent Formation
The generation of organometallic intermediates via metal-halogen exchange or deprotonation is a versatile strategy for the functionalization of pyridines. The regioselectivity of these reactions is influenced by both electronic effects and the presence of directing groups.
6-Bromopyridines: The C-H proton at the 2-position is the most acidic proton on the pyridine ring, making it susceptible to deprotonation by strong bases (directed ortho-metalation). However, in the case of 2,6-dibromopyridine, bromine-lithium exchange can compete with deprotonation. The choice of base and reaction conditions can be used to control the outcome. For instance, using isopropylmagnesium chloride allows for a bromine-magnesium exchange to form the corresponding Grignard reagent[5].
5-Bromopyridines: For 3,5-dibromopyridine, deprotonation with a strong, hindered base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) occurs regioselectively at the 2-position[6]. Alternatively, bromine-lithium exchange can be achieved with alkyllithium reagents. The resulting organometallic species can then be trapped with various electrophiles.
Experimental Protocol: Grignard Reagent Formation from 2,5-Dibromopyridine and Subsequent Formylation [7]
-
Under an inert atmosphere, dissolve 2,5-dibromopyridine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -15 °C and add isopropylmagnesium chloride (1.0 equiv) dropwise.
-
Stir the reaction mixture for 15 hours.
-
Add DMF (1.2 equiv) dropwise and allow the reaction to proceed for 1 hour.
-
Quench the reaction with an acidic aqueous solution.
-
Extract the product with an organic solvent, wash, dry, and purify by crystallization to obtain 2-bromo-5-formylpyridine.
Conclusion: A Summary of Regioselective Trends
| Reaction Type | 6-Bromo Pyridine Derivatives | 5-Bromo Pyridine Derivatives | Rationale |
| Suzuki-Miyaura Coupling | More Reactive | Less Reactive | The C6-Br bond is more electron-deficient, facilitating oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | Highly Reactive | Generally Unreactive | The Meisenheimer intermediate is stabilized by the nitrogen atom at the 6-position. |
| Metalation (Lithiation/Grignard) | Susceptible to both deprotonation at C2 and Br/metal exchange at C6. | Deprotonation at C2/C6 or Br/metal exchange at C5. | Acidity of C-H protons and lability of the C-Br bond. |
The choice between a 5-bromo and a 6-bromo pyridine derivative as a synthetic precursor should be guided by the desired regiochemical outcome and the nature of the intended transformation. For reactions requiring a highly activated leaving group, such as SNAr, or for facilitating oxidative addition in cross-coupling reactions, 6-bromo pyridines are the superior choice. Conversely, 5-bromo pyridines offer a handle for functionalization at the less activated 5-position, often requiring different synthetic strategies such as metalation followed by electrophilic quench. Understanding these fundamental differences in reactivity is key to the efficient and rational design of novel pyridine-containing molecules.
References
- A Comparative Analysis of the Reactivity of 2,6- Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. Benchchem.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011.
- Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem.
- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
- Preparation method of 2-bromo-5-aldehyde pyridine.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
- Reaction of 2,6-dibromopyridine. ECHEMI.
- Directed ortho metal
- Directed Metal
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Synthetic Methods and Application Based on Directed ortho Metalation and Suzuki Cross Coupling Str
- A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
- Pyridine synthesis. Organic Chemistry Portal.
- Aminative Suzuki–Miyaura coupling. Xingwei Li.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts | Organic Letters - ACS Publications.
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- Oxidative Addition to Palladium(0)
- Computational analysis of R–X oxidative addition to Pd nanoparticles. Semantic Scholar.
- A Comparative Analysis of the Reactivity of 2,6- Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. Benchchem.
- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- Downloaded. Durham Research Online (DRO).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- Reaction of 2,6‐Bis(diazaboryl)pyridine with Alkyls of Lithium, Zinc and Magnesium. Universität Freiburg.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed.
- The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business review.
- Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.
- Pyridyllithium Compounds | The Journal of Organic Chemistry.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
- Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6.
Sources
- 1. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. pubs.acs.org [pubs.acs.org]
Validating Purity of Dimethyl 5-bromopyridine-3,4-dicarboxylate via TLC
Executive Summary
Dimethyl 5-bromopyridine-3,4-dicarboxylate (CAS: 521980-85-8) is a critical heterocyclic scaffold used in the synthesis of isoquinoline-based kinase inhibitors and complex bioactive molecules. Its purity is paramount because the bromine handle at the C5 position is often the site for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Impurities such as the unbrominated precursor, mono-esters, or the free dicarboxylic acid can poison catalysts or lead to difficult-to-separate side products downstream.
This guide provides a validated Thin Layer Chromatography (TLC) workflow. Unlike generic protocols, we compare two distinct solvent systems ("Kinetic" vs. "Polarity-Check") and multiple visualization methods to ensure a comprehensive purity assessment that standard UV checks often miss.
Technical Context & Impurity Profile
Before selecting a TLC system, one must understand the analyte's behavior. The pyridine nitrogen introduces basicity, often causing "tailing" on acidic silica gel. The diester functionality provides moderate polarity, while the bromine atom adds lipophilicity.
Common Impurities & Behavior
| Impurity / Analyte | Structure Note | Relative Polarity | Expected |
| Target Product | Diester, 5-Br | Moderate | 0.4 – 0.6 (System A) |
| Precursor (Unbrominated) | Diester, No Br | Moderate-High | Slightly lower than Target |
| Mono-methyl Ester | One COOH, One COOMe | High | < 0.2 (Streaks) |
| 3,4-Pyridinedicarboxylic Acid | Two COOH | Very High | 0.0 (Baseline) |
| Regioisomers | Br at C2 or C6 | Variable | Close to Target (Requires System C) |
Comparative Methodology: Selecting the Right System
A single TLC run is rarely sufficient for rigorous validation. We compare three distinct mobile phase strategies.
Comparison of Mobile Phase Systems
| Feature | System A: Standard Kinetic | System B: Polarity Check | System C: Anti-Tailing |
| Composition | Hexanes : Ethyl Acetate (3:1) | DCM : Methanol (95:5) | Hexanes : EtOAc : Et3N (70:30:1) |
| Primary Use | Routine monitoring of reaction progress. | Detecting polar byproducts (acids/mono-esters). | Sharpening spots for final purity release. |
| Resolution | Excellent for non-polar impurities.[1] | Moves baseline spots up ( | Eliminates streak caused by pyridine N. |
| Limit of Detection | Standard. | High for polar degradants. | Best for quantitative estimation. |
| Expert Verdict | Start here. | Mandatory second check. | Use for final QC. |
Expert Insight: The pyridine nitrogen interacts with silanol groups on the silica plate (
), causing peak broadening (tailing). System C uses Triethylamine (Et3N) to "cap" these active sites, resulting in compact, circular spots that allow for better separation of closely eluting impurities.
Validated Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60
Aluminum-backed plates (200 layer). -
Reference Standard: >98% NMR-validated Dimethyl 5-bromopyridine-3,4-dicarboxylate.
-
Sample Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step Workflow
Phase 1: Sample Preparation
-
Concentration: Dissolve 5 mg of the product in 1 mL of DCM.
-
Why: Too concentrated = overloading (poor resolution). Too dilute = missing minor impurities.
-
-
Co-Spotting: Prepare a plate with three lanes:
-
Lane 1: Reference Standard.
-
Lane 2: Co-spot (Standard + Sample).
-
Lane 3: Sample.
-
Why: Co-spotting proves identity; if Lane 2 shows a "dumbbell" shape, the sample is not identical to the standard.
-
Phase 2: Elution (System C Recommended)
-
Pre-saturate the TLC chamber with Hexanes:EtOAc:Et3N (70:30:1) for 15 minutes. Use filter paper to assist saturation.
-
Elute the plate until the solvent front reaches 1 cm from the top.
-
Dry the plate using a warm air stream (hairdryer) to remove Et3N (essential before staining).
Phase 3: Visualization Hierarchy
Do not rely on UV alone. Follow this order:
-
UV 254 nm (Non-Destructive):
-
The conjugated pyridine system will quench the green fluorescence, appearing as a dark purple spot.
-
Limit: Misses non-conjugated aliphatic impurities (e.g., grease, solvents).
-
-
Iodine Chamber (Semi-Destructive):
-
Place plate in
vapor for 2 minutes. -
Result: Brown spots. Detects general organic impurities that are not UV active.
-
-
Dragendorff’s Reagent (Specific):
-
Spray specifically for the pyridine nitrogen.
-
Result: Orange/Red spots on a yellow background. High specificity for the heterocyclic core.
-
Visualizing the Logic: Decision Pathways
The following diagrams illustrate the decision-making process for purity validation.
Diagram 1: Mobile Phase Selection Logic
This flowchart guides the researcher in choosing the correct solvent system based on the observed TLC result.
Caption: Logic flow for selecting the optimal mobile phase to resolve pyridine derivatives.
Diagram 2: Visualization & Validation Workflow
This diagram outlines the sequential steps to confirm purity and identify specific impurity types.
Caption: Sequential visualization protocol to prevent false negatives in purity assessment.
Troubleshooting & Performance Benchmarks
Common Failure Modes
-
Baseline Streaking:
-
Cause: Presence of 3,4-pyridinedicarboxylic acid (hydrolysis product).
-
Solution: Run System B (DCM:MeOH). If confirmed, perform an aqueous wash with sat.[2]
during workup.
-
-
Dumbbell Spot (Co-spot):
-
Cause: Slight
difference between product and standard. -
Solution: Likely the unbrominated diester. This is difficult to separate via flash chromatography. Recrystallization from MeOH is recommended over column chromatography.
-
Performance vs. HPLC
While HPLC is the gold standard for quantitation, this TLC method is superior for high-throughput reaction monitoring .
-
TLC Time: 15 mins per 10 samples.
-
HPLC Time: 30 mins per 1 sample (gradient run).
-
Sensitivity: TLC (approx. 0.5% impurity visible with
) vs HPLC (0.05%).
References
-
VulcanChem. Dimethyl 5-bromopyridine-2,3-dicarboxylate - Chemical Structure and Properties. Retrieved from
-
ChemicalBook. Dimethyl 5-bromopyridine-2,3-dicarboxylate Synthesis and Properties. Retrieved from
-
Nichols, L. Visualizing TLC Plates: Visualization Summary. Organic Chemistry Laboratory Techniques.[3] Retrieved from
-
EPFL. TLC Visualization Reagents Guide. Ecole Polytechnique Fédérale de Lausanne. Retrieved from
-
MDPI. Pyridine-Based Small-Molecule Fluorescent Probes. Molecules 2023.[3][4] Retrieved from
Sources
Crystal structure analysis of Dimethyl 5-bromopyridine-3,4-dicarboxylate
An In-depth Guide to the Crystal Structure Analysis of Dimethyl 5-bromopyridine-3,4-dicarboxylate: A Comparative Approach
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates its physical and chemical properties, influencing everything from solubility and bioavailability in pharmaceuticals to charge transport in organic electronics. This guide provides a detailed exploration of the crystal structure analysis of Dimethyl 5-bromopyridine-3,4-dicarboxylate, a compound of interest for its potential as a versatile building block in the synthesis of complex heterocyclic systems.[1]
Due to the current absence of a published crystal structure for Dimethyl 5-bromopyridine-3,4-dicarboxylate in publicly accessible databases like the Cambridge Structural Database (CSD), this guide will adopt a comparative methodology.[2] We will present a hypothetical, yet scientifically grounded, pathway to its structural elucidation. This will be benchmarked against the known crystal structure of a closely related isomer, Dimethyl pyridine-3,5-dicarboxylate, to highlight the anticipated structural nuances and the strategic considerations behind the experimental design.
The Significance of Structural Isomers: A Comparative Overview
The seemingly subtle shift in the positioning of the two methyl carboxylate groups and the introduction of a bromine atom between the 3,4- and 3,5-dicarboxylate isomers are predicted to have a profound impact on their respective crystal packing and intermolecular interactions.
Dimethyl 5-bromopyridine-3,4-dicarboxylate (Target Compound): The adjacent positioning of the bulky ester groups is likely to induce steric hindrance, potentially leading to a non-planar arrangement of these substituents relative to the pyridine ring. The presence of the electron-withdrawing bromine atom is expected to influence the electron density of the pyridine ring and introduce the possibility of halogen bonding.
Dimethyl pyridine-3,5-dicarboxylate (Comparator Compound): The more symmetrical substitution pattern in this isomer allows for less steric strain and potentially a more planar conformation. Its crystal structure, available in the Crystallography Open Database (COD), reveals key insights into the packing motifs of pyridine dicarboxylates.[3]
Experimental Workflow: From Synthesis to Structure
The elucidation of a novel crystal structure is a multi-step process that demands precision and a deep understanding of chemical principles. Below is a detailed protocol for the synthesis, crystallization, and X-ray diffraction analysis of Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Synthesis of Dimethyl 5-bromopyridine-3,4-dicarboxylate
The synthesis of the target compound can be approached through the bromination of the parent diester, Dimethyl pyridine-3,4-dicarboxylate.
Protocol:
-
Starting Material: Begin with commercially available Dimethyl pyridine-3,4-dicarboxylate.
-
Bromination: Dissolve the starting material in a suitable solvent, such as glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water and neutralized with a base, such as sodium hydroxide.
-
Extraction and Purification: The product is then extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Crystallization
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical. For pyridine dicarboxylate derivatives, slow evaporation is a commonly successful method.[4]
Protocol:
-
Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures with water) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.
-
Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent system in a clean vial.
-
Crystal Growth: The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature. This process can take several days to weeks. The presence of water has been noted to promote crystallization in similar compounds.[4]
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, their structure can be determined using SC-XRD. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in the crystal.[5]
Workflow Diagram:
Sources
- 1. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]
- 5. elar.urfu.ru [elar.urfu.ru]
Dimethyl 5-bromopyridine-3,4-dicarboxylate vs diethyl analog properties
This guide provides an in-depth technical comparison between Dimethyl 5-bromopyridine-3,4-dicarboxylate and its Diethyl analog .[1] It is designed for medicinal chemists and process engineers selecting the optimal intermediate for heterocyclic synthesis.
Part 1: Executive Summary & Critical Distinction
Core Topic: Pyridine-3,4-dicarboxylates (Cinchomeronic acid derivatives). Primary Application: Synthesis of fused heterocycles (e.g., isoindolines, naphthyridines) and functionalization via cross-coupling at the 5-position.[1]
⚠️ CRITICAL ISOMER WARNING: Do not confuse these compounds with the 2,3-dicarboxylate isomers (Quinolinic acid derivatives), which are precursors to imidazolinone herbicides (e.g., Imazapyr). The 3,4-dicarboxylate substitution pattern discussed here offers unique geometry for accessing specific isoquinoline-like scaffolds.[1]
| Feature | Dimethyl 5-bromopyridine-3,4-dicarboxylate | Diethyl 5-bromopyridine-3,4-dicarboxylate |
| CAS Number | 521980-85-8 | Not widely indexed (Analogous) |
| Common Name | 5-Bromo-cinchomeronic acid dimethyl ester | 5-Bromo-cinchomeronic acid diethyl ester |
| Primary Utility | High atom economy, crystalline intermediates | Higher lipophilicity, improved solubility in ethers |
Part 2: Chemical Identity & Comparative Properties
The choice between dimethyl and diethyl esters dictates downstream processing (crystallization vs. chromatography) and solubility profiles.
Physicochemical Comparison
| Property | Dimethyl Ester (Me) | Diethyl Ester (Et) | Implication for Research |
| Molecular Weight | 274.07 g/mol | 302.12 g/mol | Me: Better atom economy (approx. 10% mass saving).[1] |
| Physical State | Solid (Crystalline powder) | Low-melting Solid or Oil | Me: Easier to handle/weigh; Et: May require liquid handling.[1] |
| Melting Point | ~60–80 °C (Predicted) | < 50 °C (Predicted) | Me: Purifiable by recrystallization; Et: Often requires column chromatography.[1] |
| Solubility (MeOH) | High | Moderate | Me: Ideal for methanolic reactions (e.g., hydrazine cyclization). |
| Solubility (DCM/EtOAc) | Moderate | High | Et: Superior for extraction and non-polar reactions.[1] |
| Hydrolysis Rate | Fast ( | Slower ( | Et: More stable to accidental hydrolysis during aqueous workups.[1] |
Reactivity Profile
-
Electrophilicity: The pyridine ring is electron-deficient.[1] The 3,4-esters further withdraw density, making the carbonyl carbons highly electrophilic. The Methyl ester is more susceptible to nucleophilic attack (e.g., by amines or hydrazine) due to lower steric hindrance compared to the Ethyl ester.
-
C-5 Bromine Activation: The bromine at C-5 is activated for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille) due to the electron-poor nature of the ring.[1]
Part 3: Synthesis & Experimental Workflows
The synthesis typically proceeds from 3,4-pyridinedicarboxylic acid (Cinchomeronic acid) .[1] The bromination is regioselective due to the directing effects of the carboxyl groups and the ring nitrogen.
Workflow Visualization
Caption: Synthesis pathway from Cinchomeronic Acid to 5-bromo esters via bromination and Fischer esterification.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of Dimethyl 5-bromopyridine-3,4-dicarboxylate
Rationale: This method uses acid-catalyzed esterification, which is robust and scalable.[1]
Materials:
-
Methanol (Anhydrous, 20 vol)
-
Sulfuric acid (conc.[1] H2SO4, 2.0 eq) or Thionyl Chloride (SOCl2, 1.5 eq)
Procedure:
-
Setup: Charge a round-bottom flask with 5-bromopyridine-3,4-dicarboxylic acid.
-
Catalyst: Dropwise add concentrated H2SO4 (exothermic) or SOCl2.
-
Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[1]
-
Workup:
-
Purification: Evaporate solvent. The dimethyl ester typically crystallizes upon cooling or trituration with cold ether/hexane.[1]
Protocol B: Functionalization via Suzuki Coupling (C-5 Arylation)
Rationale: Demonstrates the utility of the bromine handle.
Materials:
-
Dimethyl 5-bromopyridine-3,4-dicarboxylate (1.0 eq)[1][2][5]
-
Phenylboronic acid (1.2 eq)[1]
-
Pd(dppf)Cl2 (5 mol%)[1]
-
K2CO3 (3.0 eq)[1]
-
Solvent: Dioxane/Water (4:1)[1]
Procedure:
-
Degassing: Combine reagents in a reaction vial. Purge with Argon/Nitrogen for 10 mins.
-
Reaction: Heat to 90°C for 4 hours.
-
Analysis: The electron-deficient pyridine facilitates rapid oxidative addition.[1]
-
Result: Yields Dimethyl 5-phenylpyridine-3,4-dicarboxylate.
Part 5: Comparative Decision Guide
Use this logic tree to select the correct analog for your application.
Scenario 1: Large Scale Synthesis / Crystallization Required[1]
-
Choice: Dimethyl Ester [1]
-
Reasoning: Methyl esters have higher lattice energies, making them more likely to be solids. This allows purification by recrystallization (e.g., from MeOH/Water or EtOAc/Hexane), avoiding expensive silica gel chromatography.
Scenario 2: Lipophilic Drug Conjugation / Solubility Issues
-
Choice: Diethyl Ester [1]
-
Reasoning: If the final molecule is too polar or insoluble in organic solvents (DCM, THF), the ethyl chains provide a "grease" factor, improving solubility during extractions and NMR analysis in CDCl3.
Scenario 3: Nucleophilic Substitution (Amidation/Hydrazinolysis)
-
Choice: Dimethyl Ester [1]
-
Reasoning: Methyl esters are sterically less hindered than ethyl esters.[1] Reaction with hydrazine to form the corresponding phthalhydrazide-like scaffold (pyrido[3,4-d]pyridazine) proceeds significantly faster with the methyl ester.[1]
Part 6: References
-
Synthesis of 5-Bromopyridine-3,4-dicarboxylic acid derivatives:
-
Commercial Availability & CAS Verification:
-
General Reactivity of Pyridine Dicarboxylates:
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.[1] (Standard text for pyridine reactivity logic).
-
-
Comparative Ester Hydrolysis Rates:
-
Source: LoPachin, R. M., et al. (2009). "Reactivity of electrophiles." Chemical Research in Toxicology. (General reference for steric effects in ester hydrolysis).
-
Sources
- 1. Pyridine - page34 - Labseeker [labseeker.com]
- 2. EP3590924B1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof - Google Patents [patents.google.com]
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- 4. csub.edu [csub.edu]
- 5. EP3590924B1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof - Google Patents [patents.google.com]
- 6. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 521980-85-8 Dimethyl 5-bromopyridine-3,4-dicarboxylate AKSci 3814FF [aksci.com]
- 8. 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 11. N/A,2-Boc-8-methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 12. 521980-85-8,Dimethyl 5-Bromopyridine-3,4-dicarboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Dimethyl 5-bromopyridine-3,4-dicarboxylate
Executive Summary & Chemical Profile
Dimethyl 5-bromopyridine-3,4-dicarboxylate (CAS: 521980-85-8) is a halogenated heterocyclic ester used primarily as an intermediate in medicinal chemistry. Proper disposal is critical not only for regulatory compliance (RCRA/EPA) but to prevent the formation of toxic byproducts during incineration and to minimize the exorbitant costs associated with mixed halogenated waste streams.
This guide provides a self-validating workflow for the segregation, packaging, and disposal of this compound, ensuring scientific integrity and safety.
Chemical Identity
| Property | Detail |
| Chemical Name | Dimethyl 5-bromopyridine-3,4-dicarboxylate |
| CAS Number | 521980-85-8 |
| Molecular Formula | C₉H₈BrNO₄ |
| Hazard Class | Irritant (Skin/Eye), Harmful if Swallowed/Inhaled |
| Waste Category | Halogenated Organic Waste |
Hazard Analysis & Pre-Disposal Segregation
The "Why" Behind Segregation
As a halogenated organic compound, this substance must never be commingled with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste.
-
Scientific Rationale: Halogenated compounds require high-temperature incineration (often >1100°C) with specific scrubbers to neutralize acid gases (HBr, HCl) formed during combustion. Mixing this with non-halogenated waste contaminates the entire volume, forcing the disposal facility to treat the whole batch as halogenated, tripling disposal costs and energy requirements.
-
Reactivity Warning: The ester moieties at positions 3 and 4 are susceptible to hydrolysis. Do not mix with strong aqueous bases (pH > 10) or acids, as this may generate heat and free pyridine carboxylic acids, altering the waste profile unpredictably.
Disposal Workflow Decision Tree
The following logic flow ensures the waste is categorized correctly at the point of generation.
Figure 1: Decision matrix for segregating Dimethyl 5-bromopyridine-3,4-dicarboxylate waste streams.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal
Applicable to: Expired pure substance, contaminated weighing boats, silica gel from columns, and PPE.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Bagging: Place fine powders or silica inside a double-lined clear plastic bag before placing them into the jar to prevent dust generation upon reopening.
-
Labeling:
-
Mark as "Hazardous Waste - Solid."
-
Explicitly write: Contains Dimethyl 5-bromopyridine-3,4-dicarboxylate.
-
Check "Toxic" and "Irritant" on the hazard tag.
-
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable to: Mother liquors, filtrates, and HPLC waste.
-
Solvent Compatibility Check:
-
If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.
-
If dissolved in Ethyl Acetate, Hexane, or Methanol : You must still dispose of this into a container marked "Halogenated Waste" because the solute (the pyridine derivative) contains bromine.
-
Critical Rule: Even 1% halogen content makes the entire container "Halogenated Waste."
-
-
pH Verification: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acid chlorides or strong bases, quench and neutralize before adding to the waste carboy to prevent pressure buildup.
-
Secondary Containment: Store the carboy in a chemically resistant tray capable of holding 110% of the container's volume.
Emergency Spill Response
In the event of a spill outside a fume hood:
-
Evacuate & Ventilate: The pyridine ring can emit unpleasant, toxic vapors. Clear the immediate area.[1][2][3][4]
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then sweep up carefully.
-
Liquids: Use a universal absorbent pads or vermiculite. Do not use combustible materials like sawdust.
-
-
Decontamination: Clean the surface with a soap and water solution. Collect all cleanup materials into the solid hazardous waste stream.
Regulatory Framework & Compliance Codes
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.
| Regulatory Body | Code/Classification | Description |
| RCRA (USA) | D001 (if in flammable solvent) | Ignitable Waste (if flashpoint < 60°C). |
| RCRA (USA) | None (Specific) | Unless P/U listed, it defaults to Halogenated Organic . |
| EPA Waste ID | F002 / F005 | If mixed with listed solvents (e.g., Pyridine, Methylene Chloride).[5] |
| DOT (Transport) | UN 2811 | Toxic solid, organic, n.o.s. (if pure solid). |
Note: While this specific isomer is not explicitly "P-listed" (acutely hazardous) like pure pyridine (P075), it should be treated with the same level of caution due to its structural similarity and halogenation.
References
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Codes and Halogenated Solvent Definitions (40 CFR Part 261). Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of Dimethyl 5-bromopyridine-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Dimethyl 5-bromopyridine-3,4-dicarboxylate is a chemical intermediate used in the synthesis of pharmaceuticals, particularly kinase inhibitors and other bioactive molecules for neurological and inflammatory disorders.[1] While specific hazard data for this compound is limited, the precautionary principle dictates that it should be handled with care, assuming it may possess hazards similar to related pyridine derivatives.
Anticipated Hazards: Based on analogous compounds, the primary hazards are expected to be:
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation: May cause serious eye irritation or damage.[2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4][5][6]
-
Harmful if Swallowed: May be harmful if ingested.[7]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of laboratory safety.[8] It serves as the primary barrier between you and potential chemical exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][9] | Protects against splashes and dust, preventing potentially serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, Butyl rubber). Gloves must be inspected for any signs of degradation or puncture before use.[2][10] | Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[2] Always wash hands after removing gloves. |
| Body Protection | A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[2][10] Fire/flame resistant and impervious clothing is recommended when handling larger quantities or when there is a risk of fire. | Minimizes the risk of skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | A dust mask (e.g., N95) or a full-face respirator should be used if ventilation is inadequate, exposure limits are exceeded, or if dust or aerosols are generated.[2] | Protects the respiratory tract from irritation due to inhalation of dust or vapors.[2] |
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. Whenever possible, Dimethyl 5-bromopyridine-3,4-dicarboxylate should be handled in a well-ventilated area, preferably within a chemical fume hood.[2][10][11]
Procedural Workflow for Handling Dimethyl 5-bromopyridine-3,4-dicarboxylate:
Caption: Workflow for Safe Handling of Dimethyl 5-bromopyridine-3,4-dicarboxylate.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for the most current hazard information.[11]
-
Ensure that a properly functioning chemical fume hood is available and in use.[10][11][12]
-
Verify that an eyewash station and safety shower are readily accessible.[2][12]
-
Assemble all necessary equipment and reagents before starting the procedure.
-
-
Handling Procedure:
-
Always wear the appropriate PPE as specified in the table above.[2][10]
-
When weighing and transferring the solid material, do so within the fume hood to minimize the potential for inhalation of dust.[11]
-
Keep the container tightly closed when not in use.[2][4][8][14]
-
Use designated tools for transferring the chemical to prevent cross-contamination.[8][11]
-
-
Storage:
Spill and Emergency Response
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.[11]
-
Wearing appropriate PPE, contain and absorb small spills with an inert absorbent material (e.g., sand, vermiculite).[11]
-
Collect the absorbed material into a suitable, labeled container for disposal.[13]
-
Clean the spill area thoroughly.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]
-
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Disposal Route:
-
Dispose of the chemical waste through a licensed waste disposal company.[7]
-
References
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
- Handling Chemicals - Chemistry - Wittenberg University.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Personal protective equipment for handling 2,5-Dichloropyridine - Benchchem.
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Manager. (2025, October 7).
- Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).
- Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26).
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 26).
- 4 - SAFETY DATA SHEET. (2025, January 28).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
- Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem.
- Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem.
- Dimethyl 5-bromopyridine-2,3-dicarboxylate | 521980-82-5 - Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-4,5-DIMETHYLPYRIDINE - ChemicalBook. (2025, July 26).
- Dimethyl 5-bromopyridine-2,3-dicarboxylate - MySkinRecipes.
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 9. nj.gov [nj.gov]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Handling Chemicals | Wittenberg University [wittenberg.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
